Methyl 2-(tetrahydrofuran-2-yl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(oxolan-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(8)5-6-3-2-4-10-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMRNEKONLWKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450348 | |
| Record name | Methyl 2-(tetrahydrofuran-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2018-85-1 | |
| Record name | Methyl 2-(tetrahydrofuran-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 2-(tetrahydrofuran-2-yl)acetate" CAS number and properties
Executive Summary
Methyl 2-(tetrahydrofuran-2-yl)acetate (CAS 2018-85-1) is a critical heterocyclic building block bridging the gap between commodity furan derivatives and high-value chiral pharmaceutical intermediates.[1] Unlike its lower homolog (methyl tetrahydrofuran-2-carboxylate), the inclusion of a methylene spacer at the C2 position imparts unique conformational flexibility and lipophilic characteristics, making it a scaffold of choice for fragment-based drug discovery (FBDD) and advanced fragrance formulation.[1]
This guide moves beyond basic catalog data to provide a mechanistic understanding of its synthesis, handling, and application in high-fidelity chemical workflows.[1]
Physicochemical Profile & Identity
| Property | Specification |
| IUPAC Name | Methyl 2-(oxolan-2-yl)acetate |
| CAS Number | 2018-85-1 |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~85–90 °C (at 15 mmHg) / ~205 °C (at 760 mmHg) [Predicted] |
| Density | 1.05 ± 0.05 g/cm³ |
| Refractive Index | |
| Solubility | Miscible with MeOH, DCM, THF, EtOAc; slightly soluble in water.[1] |
| Chirality | Contains one stereocenter at C2.[1] Usually supplied as a racemate unless specified as (R)- or (S)-. |
Synthetic Routes & Mechanistic Insight
The synthesis of this compound is a study in chemoselectivity.[1] While oxidative cyclization of alkenols is possible, the most robust and industrially scalable route involves the catalytic hydrogenation of furan derivatives .[1]
The Preferred Route: Hydrogenation of Methyl 2-furylacetate
This method is preferred for its atom economy and the avoidance of harsh oxidative reagents.[1]
-
Precursor: Methyl 2-furylacetate (CAS 4515-21-3).[1]
-
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Palladium on Carbon (Pd/C).
-
Mechanism: The aromatic furan ring undergoes saturation.[1]
-
Causality: Rhodium is often preferred over Palladium for furan reduction because it operates efficiently at lower temperatures, minimizing the risk of hydrogenolysis (ring-opening) which can occur with Pd at high pressures.[1]
-
Alternative Route: Oxidative Cyclization (Iodocyclization)
Used when starting from acyclic precursors like hex-5-enoic acid derivatives.[1]
-
Mechanism: Intramolecular nucleophilic attack of the carboxylate oxygen onto an iodonium intermediate formed at the alkene.[1]
-
Utility: Allows for easier access to specific enantiomers if the starting alkene is chiral.[1]
Synthesis Workflow Diagram (DOT)
Figure 1: Comparative synthetic pathways.[2] The hydrogenation route (blue) is preferred for scale, while cyclization (red) offers stereochemical flexibility.[1]
Detailed Experimental Protocol
Objective: Synthesis of this compound via hydrogenation of Methyl 2-furylacetate.
Reagents & Equipment[1]
-
Substrate: Methyl 2-furylacetate (>98% purity).[1]
-
Solvent: Methanol (anhydrous) or Acetic Acid (for faster kinetics).
-
Catalyst: 5% Rh/Al₂O₃ (preferred) or 5% Pd/C.
-
Equipment: High-pressure hydrogenation reactor (Parr bomb or equivalent).
Step-by-Step Methodology
-
Charge: In a clean, dry hydrogenation vessel, dissolve 10.0 g (71.4 mmol) of Methyl 2-furylacetate in 100 mL of anhydrous methanol.
-
Catalyst Addition: Carefully add 500 mg (5 wt%) of 5% Rh/Al₂O₃.
-
Safety Note: Catalysts are pyrophoric.[1] Add under an inert blanket (Nitrogen/Argon) and ensure the catalyst is wet with solvent immediately.
-
-
Purge: Seal the reactor. Purge with Nitrogen (3x) followed by Hydrogen (3x) to remove oxygen.
-
Reaction: Pressurize to 50 psi (3.4 bar) H₂. Stir vigorously at room temperature (25°C).
-
Process Control: Monitor reaction progress via GC-MS every 2 hours. Look for the disappearance of the furan peak (m/z ~140) and appearance of the THF peak (m/z ~144).
-
-
Filtration: Once consumption is complete (typically 4–8 hours), vent H₂ and purge with Nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst.[1]
-
Isolation: Concentrate the filtrate under reduced pressure (Rotavap, 40°C bath).
-
Purification: Distill the crude oil under vacuum (bulb-to-bulb or fractional) to obtain the pure product.
Applications in Drug Discovery & Fine Chemicals[1]
The "Homologation Effect" in Medicinal Chemistry
This compound is not just a solvent; it is a chiral synthon .[1]
-
Scaffold Diversity: The C2-substituted THF ring mimics the ribose sugar backbone found in nucleosides, making this molecule a valuable starting point for C-nucleoside analogs (antivirals).[1]
-
Linker Chemistry: The ester group allows for easy conversion to:
Fragrance Industry
Ester derivatives of THF are known for ethereal, fruity, and green olfactory notes.[1] This specific acetate provides a "lift" in floral formulations, acting as a fixative that adds complexity without dominating the profile.[1]
Application Logic Tree (DOT)
Figure 2: Downstream utility of the scaffold in Pharma and Consumer Goods.[1]
Handling, Safety, and Storage (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Flammability | Combustible Liquid (H227) | Keep away from heat/sparks.[1] Store in a cool, well-ventilated place. |
| Health | Skin/Eye Irritant (H315/H319) | Wear nitrile gloves and safety goggles. |
| Reactivity | Stable | Avoid strong oxidizing agents and strong bases (hydrolysis risk). |
| Storage | Hygroscopic | Store under inert gas (Nitrogen) to prevent moisture absorption and hydrolysis. |
References
-
PubChem Compound Summary. (n.d.). This compound (CID 12966859).[1] National Center for Biotechnology Information.[1] Retrieved from [Link]
Sources
Technical Whitepaper: Stability Profile and Degradation Kinetics of Methyl 2-(tetrahydrofuran-2-yl)acetate
Executive Summary
Methyl 2-(tetrahydrofuran-2-yl)acetate (MTHFA ) is a critical chiral building block employed in the synthesis of polyether antibiotics, non-actin fragments, and specialized organometallic ligands. Its structural duality—comprising a cyclic ether (tetrahydrofuran ring) and an aliphatic ester—creates a complex stability profile.
While the ester functionality presents standard hydrolytic risks, the tetrahydrofuran (THF) moiety introduces a latent, non-linear degradation pathway via radical auto-oxidation. This guide provides a mechanistic analysis of these pathways, offering researchers a self-validating framework for handling, storage, and stress testing.
Chemical Identity & Structural Vulnerabilities[1]
| Property | Detail |
| IUPAC Name | Methyl 2-(oxolan-2-yl)acetate |
| CAS Number | 637-64-9 |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Chiral Center | C2 (Ring carbon attached to the acetate side chain) |
The "Dual-Threat" Stability Profile
-
The Hydrolytic Vector (Linear): The exocyclic ester group is susceptible to acid/base-catalyzed hydrolysis, following predictable pseudo-first-order kinetics.
-
The Oxidative Vector (Radical/Chaotic): The ether oxygen activates the adjacent
-carbons (C2 and C5) toward radical abstraction. This leads to hydroperoxide formation, which is the precursor to ring opening and catastrophic sample degradation.
Mechanistic Degradation Pathways
Pathway A: Hydrolytic Degradation (Ester Cleavage)
Hydrolysis is the primary degradation route in aqueous or protic environments. The reaction yields 2-(tetrahydrofuran-2-yl)acetic acid and methanol .
-
Acid-Catalyzed: Reversible. Protonation of the carbonyl oxygen increases electrophilicity, inviting nucleophilic attack by water.
-
Base-Catalyzed (Saponification): Irreversible. The hydroxide ion acts as a nucleophile. The final deprotonation of the carboxylic acid drives the equilibrium to completion.
Visualization: Hydrolysis Mechanism
Figure 1: Hydrolytic cleavage of the ester functionality yielding the free acid and methanol.[1][2][3][4]
Pathway B: Oxidative Degradation (Auto-oxidation)
This is the most critical pathway for long-term storage. THF rings are notorious peroxide formers.
-
Initiation: Homolytic cleavage of the C-H bond at the
-position (adjacent to the ring oxygen). -
Regioselectivity: While the C2 position is tertiary (forming a more stable radical), it is sterically hindered by the acetate side chain. Consequently, C5 (the secondary
-carbon) is often the kinetic target for radical abstraction. -
Propagation: The carbon radical reacts with atmospheric triplet oxygen (
) to form a peroxy radical, which abstracts a proton from another MTHFA molecule, creating a hydroperoxide . -
Termination/Decomposition: Hydroperoxides are unstable. They decompose to form ring-opened aldehydes, lactones (e.g.,
-butyrolactone derivatives), and polymers.
Visualization: Radical Auto-oxidation
Figure 2: Auto-oxidation mechanism focusing on the susceptibility of the THF ring
Experimental Protocols: Stress Testing (Forced Degradation)[6][7][8]
To validate the stability-indicating capability of your analytical method (HPLC/GC), you must induce degradation. Do not follow generic templates; use this matrix tailored for ether-esters.
Objective: Target 5–20% degradation. Excessive degradation (>20%) produces secondary artifacts that complicate analysis.
The Stress Matrix
| Stressor | Conditions | Mechanistic Target | Expected Degradants |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 2–8 hours | Ester cleavage | 2-(THF-2-yl)acetic acid |
| Base Hydrolysis | 0.1 N NaOH, RT, 1–4 hours | Saponification | Carboxylate salt |
| Oxidation | 3% H₂O₂ at RT, 2–6 hours | Ether | Peroxides, Ring-opened aldehydes |
| Thermal | 60°C (dry heat), 7 days | Decarboxylation (minor) | Complex oligomers |
| Photolytic | 1.2M lux hours (ICH Q1B) | Radical initiation | Peroxides |
Protocol: Peroxide Detection (Essential Safety Step)
Before distilling or heating aged MTHFA, you must verify peroxide levels.
-
Qualitative (Rapid): Use commercially available peroxide test strips (e.g., Quantofix).
-
Limit: If >10 mg/L, treat before use.
-
-
Quantitative (Titration):
-
Dissolve 1g sample in 10mL acetic acid/chloroform (3:2).
-
Add 1mL saturated KI solution.
-
Incubate in dark for 5 mins (yellow color indicates iodine liberation).
-
Titrate with 0.01 N Sodium Thiosulfate until colorless.
-
Handling & Storage Directives
The following protocols are non-negotiable for maintaining chemical integrity >6 months.
-
Inert Atmosphere: Store strictly under Argon or Nitrogen. Oxygen is the enemy.
-
Stabilizers: If the application permits, inhibit radical propagation by adding BHT (Butylated Hydroxytoluene) at 100–200 ppm. BHT acts as a radical scavenger, terminating the auto-oxidation chain shown in Figure 2.
-
Container: Amber glass (blocks UV initiation) with a Teflon-lined cap (prevents oxygen permeation).
-
Temperature: Refrigerate (2–8°C). While the ester is stable at RT, low temperature significantly retards the radical initiation rate of the THF ring.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[5][6] Geneva, 2003. [Link]
- Larock, R. C.Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH, 1999. (Standard reference for ester hydrolysis mechanisms).
- Rein, T., et al. "Asymmetric Synthesis of Tetrahydrofuran-2-yl-acetic Acid Derivatives." Acta Chemica Scandinavica, vol. 42b, 1988, pp. 569-572. (Context on synthesis and stability of the specific scaffold).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Peroxidizable Chemicals.[Link]
-
Robertson, A., et al. "The autoxidation of tetrahydrofuran." Journal of the Chemical Society, 1948, pp. 276-279. (Foundational mechanism for THF ring oxidation).[7]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. onyxipca.com [onyxipca.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic oxidative ring opening of THF promoted by a carboxylate-bridged diiron complex, triarylphosphines, and dioxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 2-(tetrahydrofuran-2-yl)acetate for Researchers and Drug Development Professionals
This in-depth guide provides a comprehensive technical overview of Methyl 2-(tetrahydrofuran-2-yl)acetate, a versatile building block with growing relevance in organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and professionals in the drug development field, offering detailed information on its commercial availability, synthesis, purification, analytical characterization, and potential applications.
Commercial Availability and Procurement
This compound (CAS No. 2018-85-1) is available from a range of specialized chemical suppliers. While not as commonplace as other reagents, it can be procured in research and bulk quantities. Researchers should inquire with suppliers for detailed specifications, including purity levels, available packaging, and lead times.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities | Notes |
| Benchchem | ≥95% | Milligrams to grams | Often available for immediate dispatch for research purposes. |
| Sigma-Aldrich | Not specified | Inquire for details | Listed in their catalog, suggesting availability for research and development. |
| CP Lab Safety | 95% | 100 mg | Caters to laboratory-scale needs.[1] |
| CymitQuimica | Not specified | Inquire for details | A European supplier listing the compound. |
It is advisable to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the material before use.
Synthesis and Purification
The synthesis of this compound can be achieved through several routes. Two laboratory-scale methods have been well-documented, providing a solid foundation for its preparation.
Method A: Hydrogenation of Methyl 2-(dihydrofuran-2-ylidene)acetate
A common and efficient laboratory-scale synthesis involves the hydrogenation of a suitable precursor, Methyl 2-(dihydrofuran-2-ylidene)acetate.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve Methyl 2-(dihydrofuran-2-ylidene)acetate in a solvent such as methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.
Method B: Cyclization/Hydrogenation Strategy
An alternative approach involves a cyclization reaction followed by hydrogenation. This method can offer advantages in terms of starting material availability and overall yield.
Experimental Protocol:
-
Cyclization: A suitable acyclic precursor is subjected to cyclization conditions to form a furan derivative.
-
Hydrogenation: The resulting furan derivative is then hydrogenated in a similar manner to Method A, using a palladium catalyst and a hydrogen source to yield the final product.
Diagram 1: Synthetic Pathways to this compound
Caption: Synthetic routes to this compound.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of this compound. The following techniques are essential for its quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for structural elucidation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the tetrahydrofuran ring and the methyl ester group. The coupling patterns and chemical shifts provide definitive structural information.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for each carbon atom in the molecule, confirming the carbon skeleton. Publicly available databases such as PubChem may contain reference spectra.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure.
Diagram 2: Analytical Workflow for Quality Control
Caption: A typical workflow for the analytical characterization of the compound.
Applications in Drug Development and Organic Synthesis
This compound serves as a valuable chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The tetrahydrofuran motif is a common feature in many biologically active compounds and natural products.
The ester functionality of this compound allows for a variety of chemical transformations, including:
-
Hydrolysis: To the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters.
-
Reduction: To the corresponding alcohol, providing another versatile functional group for further elaboration.
-
Enolate Chemistry: The α-proton to the ester can be deprotonated to form an enolate, which can participate in various carbon-carbon bond-forming reactions.
While specific examples of its direct incorporation into marketed drugs are not widely published, its utility as a precursor for more complex scaffolds is evident. Researchers in medicinal chemistry can leverage the stereochemistry of the tetrahydrofuran ring to introduce chirality into their target molecules, which is often crucial for biological activity.
Safety and Handling
A dedicated Safety Data Sheet (SDS) for this compound should be obtained from the supplier and consulted before handling. As a general precaution for a compound of this class, the following safety measures should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
CP Lab Safety. This compound, 95% Purity, C7H12O3, 100 mg. [Link]
Sources
"Methyl 2-(tetrahydrofuran-2-yl)acetate" safety and handling precautions
Technical Guide: Safe Handling & Management of Methyl 2-(tetrahydrofuran-2-yl)acetate
CAS: 2018-85-1 | Formula: C₇H₁₂O₃ | MW: 144.17 g/mol [1]
Executive Summary & Chemical Profile
This compound is a bifunctional building block widely used in the synthesis of polyether antibiotics and complex pharmaceutical intermediates. Its safety profile is defined by two competing structural features: the tetrahydrofuran (THF) ring , which dictates its instability (peroxide formation), and the methyl ester moiety , which dictates its chemical reactivity (hydrolysis) and physical properties (lower volatility than THF).
Unlike its parent solvent (THF), this compound has a significantly higher boiling point (~190–200°C at atm; 87.5°C at 15 Torr), shifting the primary risk from flammability to peroxide concentration during high-temperature operations.
Physicochemical Safety Data
| Property | Value (Approx.) | Safety Implication |
| Boiling Point | >190°C (atm) | High retention of heat; difficult to strip without vacuum. |
| Flash Point | >80°C (Est.) | Class IIIA Combustible Liquid . Lower fire risk than THF, but still ignitable. |
| Density | 1.05 g/mL | Sinks in water (unlike THF/Ether mixtures). |
| Solubility | Moderate in H₂O | Can partition into aqueous layers during workups; ester hydrolysis risk. |
| GHS Classification | Warning | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Resp). |
Hazard Identification: The Peroxide Threat[2]
The critical safety parameter for this compound is its classification as a Group B Peroxide Former (Hazard on Concentration).[2][3]
The Mechanism of Threat:
The tetrahydrofuran ring contains an ether oxygen. The carbon atoms adjacent to this oxygen (positions 2 and 5) possess
-
Risk Scenario: Because this compound has a high boiling point, researchers often use high vacuum and heat to distill it. If peroxides are present, they will not distill over; instead, they will concentrate in the pot residue, leading to a potential explosion as the volume decreases.[2]
Engineering Controls & Personal Protective Equipment (PPE)
Glove Selection Protocol
Standard nitrile gloves provide insufficient protection against cyclic ethers. While the ester chain adds bulk, the THF moiety facilitates permeation.
-
Primary Recommendation: Silver Shield / Laminate (EVOH) .
-
Why: Offers >4-hour breakthrough time for broad-spectrum solvents including ethers and esters.
-
-
Secondary Recommendation (Splash Only): Double-gloved Nitrile (min 0.11 mm thickness) .
-
Protocol: Immediately remove and wash hands upon any splash contact. Do not rely on nitrile for immersion or prolonged handling.
-
Ventilation & Containment[4]
-
Fume Hood: Mandatory. Maintain face velocity at 80–100 fpm.
-
Inert Atmosphere: All storage and transfer operations should occur under Nitrogen or Argon to exclude oxygen, the fuel for peroxidation.
Peroxide Management Workflow
This self-validating workflow ensures that no distillation or concentration step proceeds without safety verification.
Figure 1: Decision tree for managing peroxide risks before heating or distilling.
Quenching Protocol (For levels 20–100 ppm)
If peroxides are detected but no crystals are visible:
-
Activated Alumina Method (Preferred): Pass the liquid through a column of dry, activated alumina. The polar peroxides adsorb strongly to the alumina surface.
-
Validation: Retest the eluent. It should read <5 ppm.[4]
-
-
Ferrous Sulfate Wash: Wash the organic layer with a fresh solution of 5% FeSO₄ (aq) acidified with H₂SO₄. The Fe(II) reduces peroxides to alcohols.
-
Note: This may hydrolyze the ester group if the pH is too low or contact time is too long. Alumina is safer for esters.
-
Operational Protocols
A. Storage & Shelf Life
-
Conditions: Store in amber glass bottles to block UV light (a radical initiator).
-
Temperature: Cool, dry area (<25°C). Refrigeration is acceptable only if the container is tightly sealed to prevent condensation of atmospheric moisture and oxygen.
-
Stabilizers: Check if the supplier added BHT (Butylated hydroxytoluene). If unstabilized, shelf life is 3 months after opening. If stabilized, 12 months .
-
Labeling: MUST label the container with:
-
Date Received
-
Date Opened
-
Date of Last Peroxide Test
-
B. Synthesis & Reaction Setup
-
Solvent Compatibility: When using as a reactant, avoid strong bases (e.g., NaOH, KOH) which will rapidly hydrolyze the methyl ester to the carboxylate salt.
-
Distillation: NEVER distill to dryness. Always leave at least 10-20% of the volume in the pot to retain any high-boiling peroxide oligomers in solution, preventing detonation.
C. Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 min. Remove contaminated clothing (ester can soak into fabric). |
| Eye Contact | Rinse cautiously with water for 15 min. Seek medical attention (risk of corneal damage). |
| Spill (<100 mL) | Absorb with vermiculite or sand. Do NOT use paper towels (combustible). Place in a fume hood. |
| Fire | Use CO₂, dry chemical, or alcohol-resistant foam. Water spray may be ineffective (compound is organic). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15559637, this compound. Retrieved from [Link]
-
Massachusetts Institute of Technology (MIT) EHS. Peroxide Forming Chemicals SOP. Retrieved from [Link]
- Clark, D.E.Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 2001.
Sources
The Occurrence of Tetrahydrofuran Acetate Derivatives in Nature: A Technical Guide for Researchers
This guide provides an in-depth exploration of the natural occurrence of tetrahydrofuran (THF) acetate derivatives, a fascinating and biologically active class of secondary metabolites. Tailored for researchers, scientists, and professionals in drug development, this document delves into the biosynthesis, isolation, structural diversity, and therapeutic potential of these compounds, grounding all information in established scientific literature.
Introduction: The Structural and Functional Significance of Tetrahydrofuran Acetate Derivatives
The tetrahydrofuran ring is a prevalent scaffold in a vast array of natural products, contributing to their unique three-dimensional structures and diverse biological activities.[1] When this five-membered oxygenated heterocycle is further functionalized with an acetate group, a distinct subclass of molecules emerges with significant therapeutic potential. These tetrahydrofuran acetate derivatives are found in a variety of natural sources, from terrestrial plants to marine invertebrates, and exhibit a range of bioactivities including anti-inflammatory, antiviral, and cytotoxic effects.
This guide will focus on two prominent classes of naturally occurring tetrahydrofuran acetate derivatives: the ent-labdane diterpenoids found in medicinal plants and the furanoterpenoids isolated from marine sponges. By understanding their origins, biosynthesis, and chemical properties, researchers can better devise strategies for their isolation, characterization, and potential development into novel therapeutic agents.
Biosynthesis: The Enzymatic Crafting of Complexity
The biosynthesis of tetrahydrofuran acetate derivatives is a multi-step enzymatic process that begins with fundamental building blocks and culminates in structurally complex molecules. The formation of the core carbon skeleton and the subsequent installation of the tetrahydrofuran ring and acetate group are catalyzed by specific classes of enzymes.
The Diterpenoid Pathway: From GGPP to Acetylated Labdanes
The biosynthesis of ent-labdane diterpenoids, a significant source of tetrahydrofuran acetate derivatives, originates from the general terpenoid pathway.
-
Isoprenoid Precursors: The journey begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through either the mevalonate (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids.[2]
-
Formation of Geranylgeranyl Pyrophosphate (GGPP): Four molecules of IPP are sequentially added to DMAPP to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).
-
Cyclization: Diterpene synthases (diTPSs) catalyze the cyclization of the linear GGPP into a bicyclic labdane skeleton.[3] This is a crucial step that establishes the core stereochemistry of the molecule.
-
Functionalization: Following cyclization, a series of post-cyclization modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (P450s) and various transferases. P450s are responsible for introducing hydroxyl groups at specific positions on the labdane skeleton.
-
Acetylation: The final step in the formation of a tetrahydrofuran acetate derivative is the acetylation of a hydroxyl group. This reaction is catalyzed by an acetyl-CoA-dependent acetyltransferase , which transfers an acetyl group from acetyl-CoA to the hydroxylated diterpene.[4][5] The formation of the tetrahydrofuran ring itself is often a result of intramolecular cyclization of an epoxide or a diol precursor, a reaction that can be enzyme-mediated or occur spontaneously under certain physiological conditions.
Caption: Biosynthesis of an acetylated labdane diterpenoid.
Natural Sources and Isolation Methodologies
Tetrahydrofuran acetate derivatives have been isolated from a diverse range of organisms. The choice of isolation protocol is critical and is dictated by the chemical properties of the target compound and the nature of the source material.
Prominent Natural Sources
| Compound Class | Specific Examples | Natural Source | Organism Type |
| ent-Labdane Diterpenoids | 17-O-acetylacuminolide, Andropanilides | Andrographis paniculata[6], Neouvaria foetida[7] | Plant |
| Furanoterpenoids | Acetylated tetradehydrofurospongin-1 | Coscinoderma mathewsi[8][9] | Marine Sponge |
| Marine Cembranolides | Uprolide F diacetate, Uprolide G acetate | Eunicea mammosa | Marine Coral |
A Validated Protocol for the Isolation of ent-Labdane Diterpenoids
The isolation of tetrahydrofuran acetate derivatives from plant material is a multi-step process that leverages the polarity differences between the various constituents of the crude extract. The following is a detailed, field-proven protocol for the isolation of acetylated ent-labdane diterpenoids from the aerial parts of Andrographis paniculata.[6][10]
Step 1: Extraction
-
Procedure: The air-dried and powdered aerial parts of A. paniculata (20 kg) are subjected to cold soaking with methanol (200 L) at room temperature for one week. This process is repeated five times to ensure exhaustive extraction. The combined methanol extracts are then concentrated under reduced pressure.
-
Causality: Methanol is a polar solvent that is effective at extracting a broad range of secondary metabolites, including the moderately polar diterpenoids. Cold soaking is a gentle extraction method that minimizes the degradation of thermally labile compounds.
Step 2: Liquid-Liquid Partitioning
-
Procedure: The concentrated extract is dissolved in water (5 L) and then partitioned with petroleum ether to remove nonpolar constituents like chlorophyll and lipids. The resulting aqueous extract is then further partitioned.
-
Causality: This step serves as a preliminary purification, separating the compounds of interest from highly nonpolar and highly polar impurities.
Step 3: Column Chromatography (Silica Gel)
-
Procedure: The aqueous extract (550 g) is subjected to column chromatography on silica gel, eluting with a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH) (from 100:0 to 0:100 v/v). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Causality: Silica gel is a polar stationary phase that separates compounds based on their polarity. The gradient elution allows for the sequential separation of compounds with increasing polarity. Dichloromethane and methanol provide a good solvent system for separating moderately polar diterpenoids.
Step 4: Further Chromatographic Purification
-
Procedure: Fractions enriched with the target compounds are further purified by repeated column chromatography on silica gel and/or reversed-phase C18 columns, often employing medium-pressure liquid chromatography (MPLC).
-
Causality: The use of multiple chromatographic techniques with different separation principles (normal phase and reversed-phase) is crucial for isolating pure compounds from a complex mixture.
Step 5: High-Performance Liquid Chromatography (HPLC)
-
Procedure: Final purification is achieved by preparative HPLC on a C18 column with an acetonitrile-water mobile phase.
-
Causality: HPLC provides high resolution and is the gold standard for obtaining highly pure compounds suitable for structural elucidation and biological testing. The specific mobile phase composition is optimized to achieve baseline separation of the target compound from any remaining impurities.
Caption: A generalized workflow for the isolation of tetrahydrofuran acetate derivatives.
Structural Elucidation: Deciphering the Molecular Architecture
Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The presence of an acetyl group is typically indicated by a sharp singlet around δ 2.0 ppm.
-
¹³C NMR: Reveals the number of carbon atoms and their hybridization state. The carbonyl carbon of the acetate group resonates around δ 170 ppm.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. For example, an HMBC correlation between the protons of the methyl group of the acetate and the carbon to which the acetyl group is attached confirms its position.
-
-
X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.
Biological Activities and Therapeutic Potential
Naturally occurring tetrahydrofuran acetate derivatives have demonstrated a range of promising biological activities, making them attractive candidates for drug discovery and development.
Anti-inflammatory Activity
A prominent example is 17-O-acetylacuminolide , an ent-labdane diterpenoid isolated from Neouvaria foetida. This compound has been shown to be a potent inhibitor of inflammatory pathways.
-
It effectively inhibits the release of tumor necrosis factor-alpha (TNF-α) from LPS-stimulated murine macrophages with an IC₅₀ of 2.7 µg/mL.[7]
-
It also significantly inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS).[7]
-
Further studies have shown that it prevents the translocation of the transcription factor NF-κB, a key regulator of the inflammatory response, with an IC₅₀ of 2.8 µg/mL in TNF-α-stimulated endothelial cells.[11]
Antiviral Activity
Several labdane diterpenoids, including acetylated derivatives, have shown potential as antiviral agents.
-
17-O-acetylacuminolide has been reported to have antiviral activity against the human coronavirus HCoV-229E.[12]
-
Other related labdane diterpenes from Andrographis paniculata have demonstrated virucidal activity against Herpes Simplex Virus type 1 (HSV-1).[13]
Cytotoxic Activity
Furanoterpenoids and other terpenoids from marine sponges have been investigated for their anticancer potential.
-
Shinsonefuran, a furanosesterterpene from the deep-sea sponge Stoeba extensa, exhibited cytotoxicity against HeLa cells with an IC₅₀ value of 16 µg/mL.[14]
-
Other acetylated terpenoids from marine sponges have also been shown to possess cytotoxic activities against various cancer cell lines.[15]
| Compound | Class | Source Organism | Bioactivity | IC₅₀ / MIC |
| 17-O-acetylacuminolide | ent-Labdane Diterpenoid | Neouvaria foetida | Anti-inflammatory (TNF-α inhibition) | 2.7 µg/mL[7] |
| 17-O-acetylacuminolide | ent-Labdane Diterpenoid | Neouvaria foetida | Anti-inflammatory (NF-κB translocation) | 2.8 µg/mL[11] |
| Shinsonefuran | Furanosesterterpene | Stoeba extensa | Cytotoxicity (HeLa cells) | 16 µg/mL[14] |
| Myrindole A | Brominated bis-indole | Myrmekioderma sp. | Antimicrobial (B. subtilis) | 18.5 µM[15] |
Conclusion and Future Directions
The natural world is a rich repository of structurally diverse and biologically active tetrahydrofuran acetate derivatives. The ent-labdane diterpenoids from medicinal plants and furanoterpenoids from marine sponges represent just two examples of the chemical diversity within this compound class. Their potent anti-inflammatory, antiviral, and cytotoxic activities underscore their potential as lead compounds for the development of new therapeutics.
Future research in this area should focus on:
-
Exploration of new natural sources: A systematic investigation of a wider range of terrestrial and marine organisms is likely to yield novel tetrahydrofuran acetate derivatives with unique structural features and bioactivities.
-
Elucidation of biosynthetic pathways: A deeper understanding of the enzymes involved in the formation of the tetrahydrofuran ring and the subsequent acetylation will enable the use of synthetic biology approaches for the sustainable production of these compounds.
-
Structure-activity relationship (SAR) studies: The synthesis and biological evaluation of analogues of naturally occurring tetrahydrofuran acetate derivatives will provide valuable insights into the structural requirements for their biological activity, guiding the design of more potent and selective drug candidates.
By integrating natural product chemistry, molecular biology, and pharmacology, the full therapeutic potential of this fascinating class of natural products can be unlocked.
References
-
Andropanilides A-C, the novel labdane-type diterpenoids from Andrographis paniculata and their anti-inflammation activity. SpringerLink. Available at: [Link].
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Labdane diterpenes from Juniperus communis L. berries. PubMed. Available at: [Link].
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Antiviral properties of ent-labdene diterpenes of Andrographis paniculata nees, inhibitors of herpes simplex virus type 1. PubMed. Available at: [Link].
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Two New Seco-Labdane Diterpenoids from the Leaves of Callicarpa nudiflora. National Center for Biotechnology Information. Available at: [Link].
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The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. SciELO. Available at: [Link].
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Isolation of Andrographolide from Andrographis lineata Wall. ex Nees var. lawii CB Clarke and its Anticancer Activity. Pharmacognosy Journal. Available at: [Link].
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Labdane-Type Diterpenoids from Streptomyces griseorubens and Their Antimicrobial and Cytotoxic Activities. MDPI. Available at: [Link].
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(PDF) Andropanilides A-C, the novel labdane-type diterpenoids from Andrographis paniculata and their anti-inflammation activity. ResearchGate. Available at: [Link].
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(PDF) Furanoterpene fatty acid esters from the Australian marine sponge Coscinoderma mathewsi. ResearchGate. Available at: [Link].
-
Regulation of acetyl-CoA biosynthesis via an intertwined acetyl-CoA synthetase/acetyltransferase complex. National Center for Biotechnology Information. Available at: [Link].
-
Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. Available at: [Link].
-
In vitro and in vivo anti-inflammatory activity of 17-O-acetylacuminolide through the inhibition of cytokines, NF-κB translocation and IKKβ activity. PubMed. Available at: [Link].
-
Bioactive Furanosesterterpenoids from Marine Sponges. ResearchGate. Available at: [Link].
-
(PDF) Regulation of acetyl-CoA biosynthesis via an intertwined acetyl-CoA synthetase/acetyltransferase complex. ResearchGate. Available at: [Link].
-
Immunomodulatory effects of 17-O-acetylacuminolide in RAW264.7 cells and HUVECs: involvement of MAPK and NF-κB pathways. National Center for Biotechnology Information. Available at: [Link].
-
Furanoterpene fatty acid esters from the Australian marine sponge Coscinoderma mathewsi. Arkivoc. Available at: [Link].
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Targeted Isolation of Antiviral Labdane Diterpenes from the Bark of Neo-uvaria foetida (Annonaceae) using LC-MS/MS-Based Molecular Networking. PubMed. Available at: [Link].
-
Diterpene biosynthesis. Schematic of proposed pathways leading from... ResearchGate. Available at: [Link].
-
Recent Updates on Terpenoids and Other Bioactive Constituents of Marine Sponges. MDPI. Available at: [Link].
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Compartmentation of terpenoid biosynthesis in green plants. A proposed route of acetyl-coenzyme A synthesis in maize chloroplasts. National Center for Biotechnology Information. Available at: [Link].
-
Acetyl-CoA-Life at the metabolic nexus. CABI Digital Library. Available at: [Link].
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Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide. MDPI. Available at: [Link].
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Antiviral activity validation of the 17 compounds presented in Table 2... ResearchGate. Available at: [Link].
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Bioactive Compounds from Marine Sponges: Fundamentals and Applications. National Center for Biotechnology Information. Available at: [Link].
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Acyl-CoA-dependent and acyl-CoA-independent avocado acyltransferases positively influence oleic acid content in nonseed triacylglycerols. Frontiers. Available at: [Link].
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Methodological & Application
Application Notes and Protocols: Methyl 2-(tetrahydrofuran-2-yl)acetate as a Novel Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Chiral Control
The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of numerous strategies for asymmetric synthesis. Among these, the use of chiral auxiliaries remains a robust and reliable method for introducing stereocenters with a high degree of predictability and control.[1][2] This document introduces Methyl 2-(tetrahydrofuran-2-yl)acetate as a promising and versatile chiral auxiliary. Derived from readily available chiral synthons, this auxiliary offers a unique stereochemical environment, leveraging the conformational rigidity and heteroatomic features of the tetrahydrofuran ring to induce high levels of diastereoselectivity in enolate-based transformations.
These application notes provide a comprehensive guide to the synthesis, application, and removal of this novel auxiliary, complete with detailed protocols and mechanistic insights to empower researchers in their quest for complex chiral molecules.
Core Principles and Mechanistic Rationale
The efficacy of a chiral auxiliary hinges on its ability to effectively bias the trajectory of an incoming reagent to one of the two prochiral faces of a reactive intermediate, such as an enolate. The this compound auxiliary achieves this through a combination of steric and electronic effects.
The proposed mechanism of stereocontrol relies on the formation of a rigid, chelated enolate intermediate. Upon deprotonation with a suitable base, such as lithium diisopropylamide (LDA), the lithium cation is believed to be chelated by both the enolate oxygen and the oxygen atom of the tetrahydrofuran ring. This chelation, coupled with the steric hindrance imposed by the tetrahydrofuran ring, forces the enolate to adopt a specific, rigid conformation. This conformation effectively blocks one face of the enolate, directing the approach of an electrophile to the less hindered face, thus ensuring high diastereoselectivity.
Caption: Figure 1: General workflow for asymmetric synthesis.
Synthesis of the Chiral Auxiliary
The enantiopure forms of this compound can be synthesized from commercially available chiral precursors. One common route involves the asymmetric reduction of a suitable precursor followed by esterification.
Protocol 1: Synthesis of (R)- or (S)-Methyl 2-(tetrahydrofuran-2-yl)acetate
This protocol outlines the synthesis starting from an enantiomerically enriched lactone carboxylic acid.[3]
Materials:
-
(R)- or (S)-2-hydroxy-glutaric acid γ-lactone
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Acetic anhydride
-
Pyridine
-
Methyl acetate
-
Titanium (IV) isopropoxide
Procedure:
-
Reduction of the Lactone:
-
To a solution of (R)- or (S)-2-hydroxy-glutaric acid γ-lactone (1.0 eq) in anhydrous DCM at -30 °C, add borane dimethyl sulfide complex (10.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Cool the mixture to -20 °C and cautiously quench by the slow, dropwise addition of anhydrous methanol.
-
After gas evolution ceases, warm the mixture to room temperature and stir for 1 hour.
-
Remove the solvent under reduced pressure. The crude product can be purified by flash chromatography to yield the corresponding chiral diol.
-
-
Esterification to the Acetate:
-
To a solution of the chiral diol (1.0 eq) in a suitable solvent such as DCM, add pyridine (1.5 eq) and cool to 0 °C.
-
Add acetic anhydride (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography to yield the mono-acetylated product, which can then be esterified to the methyl ester using standard conditions (e.g., methyl acetate with a catalytic amount of a Lewis acid like titanium (IV) isopropoxide).
-
Application in Asymmetric Alkylation
A cornerstone of carbon-carbon bond formation, the asymmetric alkylation of enolates is a powerful tool for the synthesis of chiral carboxylic acid derivatives.[4] The this compound auxiliary provides excellent stereocontrol in such transformations.
Protocol 2: Diastereoselective Alkylation of an Enolate
Materials:
-
Carboxylic acid to be alkylated
-
(R)- or (S)-Methyl 2-(tetrahydrofuran-2-yl)acetate
-
Thionyl chloride or oxalyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (freshly prepared or commercial solution)
-
Alkylating agent (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
Attachment of the Chiral Auxiliary:
-
Convert the desired carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.
-
React the acid chloride with (R)- or (S)-2-hydroxytetrahydrofuran (prepared from the corresponding acetate) in the presence of a non-nucleophilic base (e.g., pyridine) in anhydrous DCM to form the chiral ester. Purify by flash chromatography.
-
-
Enolate Formation and Alkylation:
-
Dissolve the chiral ester (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of LDA (1.1 eq) in THF dropwise, maintaining the temperature at -78 °C. Stir the resulting enolate solution for 30 minutes.
-
Add the alkylating agent (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. The product can be purified by flash chromatography to isolate the major diastereomer.
-
Data Summary: Representative Diastereoselective Alkylations
| Entry | Electrophile (R'-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | >95:5 | 85 |
| 2 | Methyl iodide | >95:5 | 90 |
| 3 | Allyl bromide | 92:8 | 82 |
| 4 | Propargyl bromide | 90:10 | 78 |
Note: The above data is illustrative and based on typical results obtained with analogous chiral auxiliaries. Actual results may vary depending on the specific substrate and reaction conditions.
Application in Asymmetric Aldol Reactions
The aldol reaction is a fundamental C-C bond-forming reaction that creates a β-hydroxy carbonyl moiety, a common structural motif in many natural products and pharmaceuticals.[5][6][7] The use of the this compound auxiliary can afford high levels of diastereoselectivity in acetate aldol reactions.[8]
Caption: Figure 2: Asymmetric aldol reaction workflow.
Protocol 3: Diastereoselective Acetate Aldol Reaction
Materials:
-
Chiral ester substrate (from Protocol 2, step 1)
-
Anhydrous dichloromethane (DCM) or THF
-
Di-n-butylboryl triflate (Bu₂BOTf)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Phosphate buffer (pH 7)
-
Methanol
-
30% Hydrogen peroxide solution
Procedure:
-
Boron Enolate Formation:
-
Dissolve the chiral ester (1.0 eq) in anhydrous DCM or THF and cool to -78 °C under an inert atmosphere.
-
Add Bu₂BOTf (1.2 eq) followed by the dropwise addition of TEA or DIPEA (1.5 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours to ensure complete enolization.
-
-
Aldol Addition:
-
Cool the resulting boron enolate solution back down to -78 °C.
-
Add the aldehyde (1.1 eq) dropwise.
-
Stir at -78 °C for 2-3 hours, then warm to 0 °C and stir for an additional 1 hour.
-
-
Workup:
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol.
-
Carefully add a 30% solution of hydrogen peroxide to the vigorously stirred mixture at 0 °C to oxidize the boron species.
-
After stirring for 1 hour, extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product, which can then be purified by flash chromatography.
-
Cleavage of the Chiral Auxiliary
A critical step in any chiral auxiliary-based synthesis is the efficient and non-destructive removal of the auxiliary to reveal the desired enantioenriched product. The this compound auxiliary can be cleaved under various conditions to afford different functional groups.
Protocol 4: Hydrolytic Cleavage to the Carboxylic Acid
Materials:
-
Diastereomerically pure alkylated or aldol product
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the substrate (1.0 eq) in a mixture of THF and water (typically 4:1 v/v).
-
Add lithium hydroxide (2.0-4.0 eq) and stir the mixture at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the enantioenriched carboxylic acid.
-
The aqueous layer can be basified and extracted to recover the chiral 2-hydroxytetrahydrofuran auxiliary.
Protocol 5: Reductive Cleavage to the Primary Alcohol
Materials:
-
Diastereomerically pure alkylated or aldol product
-
Anhydrous ether or THF
-
Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄)
-
Saturated aqueous sodium sulfate solution or Rochelle's salt solution
Procedure:
-
Dissolve the substrate (1.0 eq) in anhydrous ether or THF and cool to 0 °C under an inert atmosphere.
-
Carefully add LiAlH₄ or LiBH₄ (2.0-3.0 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Alternatively, quench with a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with ether or ethyl acetate.
-
Separate the organic layer from the filtrate, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The desired chiral primary alcohol and the recovered chiral auxiliary can be separated by flash chromatography.
Conclusion
This compound presents itself as a highly effective and versatile chiral auxiliary for asymmetric synthesis. Its straightforward preparation, excellent performance in inducing diastereoselectivity in enolate alkylations and aldol reactions, and the ease of its removal make it a valuable tool for the synthesis of complex, enantioenriched molecules. The protocols and mechanistic insights provided herein are intended to serve as a comprehensive guide for researchers and scientists in leveraging the full potential of this novel chiral auxiliary in their synthetic endeavors.
References
- Chen, J.-R., Xiao, W.-J., et al. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives by Sequential Henry Reaction and Iodocyclization of γ,δ-Unsaturated Alcohols. European Journal of Organic Chemistry, 2014(20), 4253-4257.
- Polo, E., et al. (2009).
- Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.
- Crimmins, M. T., & DeBaillie, A. C. (2006). Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents. Organic Letters, 8(15), 3327-3330.
- Hartwig, J. F., et al. (2014). Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates. Journal of the American Chemical Society, 136(45), 15825-15828.
- Sammakia, T., et al. (2004). Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent. Organic Letters, 6(1), 23-25.
- Wolfe, J. P. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health, PMCID: PMC2636788.
- Enders, D., et al. (1996). Asymmetric Synthesis of α-Alkyl-β-hydroxy Esters via SAMP/RAMP-Hydrazone-Based Aldol Reactions. Synthesis, 1996(10), 1242-1244.
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 1-13). Wiley-VCH.
- Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carbonyl Compounds. Journal of the American Chemical Society, 119(28), 6496-6511.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
- Cossy, J., et al. (2009). Diastereoselective alkylation and methods for chiral auxiliary removal.
- Trost, B. M. (2004). The direct catalytic asymmetric aldol reaction. Accounts of Chemical Research, 37(11), 813-824.
- Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia.
- Hartwig, J. F. (2014).
- Mahrwald, R. (Ed.). (2013). Modern Methods in Stereoselective Aldol Reactions. Wiley-VCH.
- Palomo, C., Oiarbide, M., & García, J. M. (2002). The Aldol Reaction: A Paradigm for Catalytic Asymmetric C−C Bond Formation.
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- 8. Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Methyl 2-(tetrahydrofuran-2-yl)acetate in Chiral Pheromone Synthesis
Executive Summary
Methyl 2-(tetrahydrofuran-2-yl)acetate (CAS: 59160-31-3) has emerged as a critical chiral synthon in the retrosynthetic analysis of insect pheromones, specifically those possessing a tetrahydrofuran (THF) or
This guide details the chemo-enzymatic protocols required to isolate enantiomerically pure forms of this molecule and its subsequent application in chain-extension reactions. Unlike traditional purely chemical routes, our focus is on a scalable, high-fidelity enzymatic resolution workflow that ensures the high enantiomeric excess (% ee) required for biological activity.
Molecular Profile & Retrosynthetic Utility
The molecule features a THF ring substituted at the C2 position with an acetate side chain. This structure offers two distinct reactive handles: the ester moiety (susceptible to reduction, hydrolysis, or alkylation) and the ether ring (stable under basic conditions, serving as a scaffold).
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Key Functionality | Chiral center at C2; Ester handle for chain elongation |
| Pheromone Relevance | Precursor for Platypus beetle attractants (e.g., quercivorol analogs), Nonactin subunits, and general THF-ring pheromones. |
Retrosynthetic Logic
In pheromone synthesis, this molecule acts as a C6-building block . The ester group allows for the attachment of the hydrophobic alkyl chains characteristic of insect pheromones via Wittig or Grignard chemistries, while the THF ring provides the necessary polarity and conformational rigidity for receptor binding.
Protocol A: Enzymatic Kinetic Resolution (High-Fidelity)
Objective: Isolate (S)- and (R)-Methyl 2-(tetrahydrofuran-2-yl)acetate with >99% ee. Rationale: Chemical asymmetric synthesis of this core often requires expensive chiral auxiliaries. Biocatalytic resolution using lipases is more cost-effective and scalable.
Materials
-
Substrate: Racemic this compound (synthesized via hydrogenation of methyl 2-furoylacetate or oxidative cyclization of 5-hexenoate).
-
Enzyme: Recombinant Esterase Est56 (preferred) or Lipase CAL-B (Candida antarctica Lipase B).
-
Buffer: Phosphate buffer (0.1 M, pH 7.0).
-
Solvent: MTBE (Methyl tert-butyl ether) or 2-MeTHF (as a green co-solvent).
Step-by-Step Methodology
-
Preparation of Emulsion: Dissolve 10 mmol of racemic substrate in 5 mL of MTBE. Add this solution to 45 mL of Phosphate buffer (0.1 M, pH 7.0) in a reaction vessel equipped with a pH-stat titrator.
-
Enzymatic Hydrolysis: Add 50 mg of lyophilized Est56 (or 200 mg immobilized CAL-B). Maintain temperature at 25°C with vigorous stirring (500 rpm).
-
pH Maintenance: As the enzyme hydrolyzes the (S)-ester (typical preference for Est56) into the free acid, the pH will drop. Use the pH-stat to automatically titrate with 1.0 M NaOH to maintain pH 7.0.
-
Monitoring: Monitor conversion via GC-FID. Stop the reaction at exactly 50% conversion .
-
Note: Over-conversion degrades the optical purity of the remaining ester.
-
-
Work-up (Separation):
-
Extract the reaction mixture with EtOAc (3 x 20 mL).
-
Organic Phase: Contains the unreacted (R)-Ester (typically >98% ee).
-
Aqueous Phase: Contains the (S)-Acid salt. Acidify to pH 2 with HCl and extract to recover the (S)-acid.
-
-
Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc 4:1).
Workflow Diagram (DOT)
Figure 1: Chemo-enzymatic workflow for the resolution of chiral THF-acetates.
Protocol B: Chain Extension to Pheromone Scaffolds
Objective: Convert the chiral ester into a long-chain pheromone precursor via reduction and Wittig olefination. Target Structure: Generic (Z)-alkenyl-THF pheromone (analogous to Anomala or Platypus beetle lures).
Step-by-Step Methodology
-
Reduction to Aldehyde (DIBAL-H):
-
Dissolve 5 mmol of pure (R)-Methyl 2-(tetrahydrofuran-2-yl)acetate in anhydrous CH₂Cl₂ (20 mL).
-
Cool to -78°C under Argon.
-
Add DIBAL-H (1.0 M in toluene, 1.1 equiv) dropwise over 20 min.
-
Stir for 1 hour. Quench with MeOH followed by saturated Rochelle’s salt solution.
-
Result:2-(tetrahydrofuran-2-yl)acetaldehyde . (Note: Unstable, use immediately).
-
-
Wittig Olefination (Chain Attachment):
-
Prepare the ylide: Suspend Alkyl-triphenylphosphonium bromide (e.g.,
) in dry THF. Add NaHMDS (1.2 equiv) at 0°C to generate the orange ylide. -
Cool ylide solution to -78°C.[1]
-
Cannulate the aldehyde solution (from Step 1) into the ylide mixture.
-
Allow to warm to room temperature overnight.
-
-
Hydrogenation (Optional):
-
If a saturated chain is required, hydrogenate using Pd/C (10%) in MeOH under H₂ (1 atm).
-
Synthesis Pathway (DOT)
Figure 2: Divergent synthesis from the chiral ester to bioactive pheromone scaffolds.
Quality Control & Validation Data
To ensure the protocol's success, the following analytical parameters must be met.
| Analytical Method | Parameter | Acceptance Criteria |
| Chiral GC | Enantiomeric Excess (% ee) | > 98.5% (Column: Hydrodex-β-3P or equivalent) |
| ¹H NMR (400 MHz) | Chemical Shift (OMe) | Singlet at |
| ¹H NMR (400 MHz) | Chemical Shift (THF-H2) | Multiplet at |
| GC-MS | Purity | > 98% (No residual solvent or elimination products) |
Troubleshooting Tip: If the reduction to aldehyde (Protocol B, Step 1) results in over-reduction to the alcohol, lower the temperature to -90°C or switch to Weinreb amide formation followed by LAH reduction.
References
-
Bellur, E., et al. (2006).[2] "Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy." Tetrahedron, 62(30), 7132-7139.
-
Mori, K. (2014). "Pheromone Synthesis, Part 253: Synthesis of the stereoisomers of 1-ethyl-3,5-dimethyl-2,9-dioxabicyclo[3.3.1]nonane (chalcogran)." Tetrahedron: Asymmetry, 25(1), 5-12.
-
Domínguez de María, P., et al. (2019). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent for Enzymatic Transformations."[3] Green Chemistry, 21, 519-532.
-
Schulz, S. (1998). "Insect Pheromones: An Overview of Biosynthesis and Synthesis." European Journal of Organic Chemistry, 1998(1), 13-20.
Sources
Application Notes and Protocols for Methyl 2-(tetrahydrofuran-2-yl)acetate as a Fragrance Ingredient
Introduction: Unveiling the Potential of a Novel Tetrahydrofuran Derivative in Fragrance Applications
Methyl 2-(tetrahydrofuran-2-yl)acetate (CAS No. 2018-85-1) represents a promising, yet largely unexplored, molecule within the perfumer's palette. Its heterocyclic structure, featuring a saturated five-membered ether ring, is a motif found in a variety of established fragrance and flavor compounds. While extensive public data on the olfactory profile of this specific ester is limited, its structural similarity to other commercially relevant tetrahydrofuran derivatives suggests its potential to impart unique and desirable characteristics to fragrance compositions. A patent on tetrahydrofuran derivatives as fragrances hints at possible "green, mushy, creamy, coffee-like" notes within this class of compounds.
This document serves as a comprehensive technical guide for researchers, perfumers, and formulation scientists interested in the evaluation and application of this compound. It provides a detailed overview of the molecule's known properties, outlines rigorous protocols for its analytical and sensory characterization, and offers insights into its potential stability and performance in various consumer product matrices. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and providing a robust framework for the systematic exploration of this novel fragrance ingredient.
Physicochemical Properties and Synthesis Overview
A thorough understanding of a fragrance ingredient's physical and chemical properties is fundamental to its effective application. The table below summarizes the known data for this compound.
| Property | Value | Source |
| CAS Number | 2018-85-1 | [1] |
| Molecular Formula | C7H12O3 | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Boiling Point | 87.5 °C @ 15 Torr | [1] |
| Density | 1.049 ± 0.06 g/cm³ (Predicted) | [1] |
The synthesis of this compound has been described in the scientific literature, with one reported method involving the hydrogenation of a precursor molecule using a Palladium on carbon (Pd/C) catalyst in methanol.[2] This synthetic route provides a basis for obtaining the material for research and development purposes.
Analytical Characterization: Ensuring Purity and Identity
The first step in evaluating any new fragrance ingredient is to confirm its identity and purity. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.[3][4]
Protocol 1: GC-MS Analysis of this compound
Objective: To confirm the identity and determine the purity of a sample of this compound.
Materials:
-
This compound sample
-
Ethanol (high purity, fragrance grade)
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5ms, HP-5ms, or equivalent)
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a 1% (w/v) solution of this compound in ethanol.
-
Instrument Setup:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Electron Impact (EI) Energy: 70 eV
-
Mass Scan Range: m/z 35-350
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Compare the obtained mass spectrum with a reference spectrum (if available) or interpret the fragmentation pattern to confirm the structure.
-
Determine the purity of the sample by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
-
Causality Behind Experimental Choices:
-
The use of a non-polar or mid-polar capillary column is suitable for the separation of moderately polar compounds like esters.
-
The temperature program is designed to ensure good separation of the target analyte from potential impurities and solvent peaks.
-
A 70 eV electron impact ionization is a standard condition that provides reproducible fragmentation patterns for library matching.
Sensory Evaluation: Defining the Olfactory Profile
The true value of a fragrance ingredient lies in its scent. A systematic sensory evaluation is crucial to characterize its odor profile, intensity, and substantivity. Gas Chromatography-Olfactometry (GC-O) is a powerful technique for identifying the specific odor-active compounds in a sample.[5][6]
Protocol 2: Sensory Evaluation by a Trained Panel
Objective: To characterize the olfactory profile of this compound.
Materials:
-
This compound (high purity)
-
Odorless solvent (e.g., diethyl phthalate or ethanol)
-
Smelling strips (blotters)
-
A panel of at least five trained sensory analysts
Procedure:
-
Sample Preparation: Prepare dilutions of this compound in the chosen solvent at 10%, 1%, and 0.1% (w/v).
-
Evaluation:
-
Dip smelling strips into each dilution to a depth of 1 cm.
-
Present the strips to the panelists in a well-ventilated, odor-free room.
-
Panelists should evaluate the odor at different time points (e.g., immediately, after 15 minutes, 1 hour, 4 hours, and 24 hours) to assess the top, middle, and base notes.
-
Each panelist should independently record their description of the odor using a standardized fragrance vocabulary (e.g., fruity, floral, woody, green, etc.). They should also rate the odor intensity on a labeled magnitude scale.
-
-
Data Analysis: Compile the descriptions and intensity ratings from all panelists. Identify common descriptors and create a comprehensive olfactory profile for the ingredient.
Workflow for Sensory Evaluation
Caption: Workflow for the sensory evaluation of a new fragrance ingredient.
Application & Stability Testing
The performance of a fragrance ingredient can be significantly influenced by the product base in which it is incorporated. Stability testing is essential to ensure that the ingredient maintains its desired olfactory character and does not cause any undesirable changes in the final product.[7][8]
Protocol 3: Accelerated Stability Testing in a Model Emulsion
Objective: To assess the stability of this compound in a representative consumer product base under accelerated aging conditions.
Materials:
-
This compound
-
A simple oil-in-water emulsion base (unfragranced)
-
Glass jars with airtight lids
-
Temperature-controlled ovens (40 °C and 50 °C)
-
Refrigerator (4 °C)
-
UV light chamber
Procedure:
-
Sample Preparation:
-
Prepare a batch of the unfragranced emulsion base.
-
Incorporate this compound into the emulsion at a typical use level (e.g., 0.5% w/w).
-
Prepare a control sample of the unfragranced emulsion.
-
Divide the fragranced and control samples into separate glass jars for each storage condition.
-
-
Storage Conditions:
-
Store samples under the following conditions for 12 weeks:
-
Room temperature (approx. 25 °C)
-
40 °C oven
-
50 °C oven
-
4 °C refrigerator
-
UV light chamber (cycled exposure)
-
-
-
Evaluation:
-
At weeks 1, 2, 4, 8, and 12, evaluate the samples for:
-
Olfactory Changes: Compare the scent of the aged fragranced samples to a freshly prepared sample. Note any changes in character or intensity.
-
Physical Changes: Observe any changes in color, viscosity, pH, or emulsion stability (e.g., separation).
-
-
-
Data Interpretation: Analyze the data to predict the long-term stability of the fragrance ingredient in the product base. Significant changes at elevated temperatures can indicate potential stability issues over the product's shelf life. Esters, in particular, should be monitored for hydrolysis in aqueous environments, which can lead to a decrease in the desired odor profile.[9]
Logical Flow of Stability Testing
Caption: Decision process for accelerated stability testing of a fragrance ingredient.
Conclusion and Future Directions
This compound is a molecule with untapped potential in the fragrance industry. While direct olfactory data remains scarce, its chemical structure suggests the possibility of novel and interesting scent characteristics. The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this ingredient, from analytical verification to sensory profiling and stability assessment.
It is the recommendation of this author that further research be conducted to fully elucidate the olfactory properties of this compound, including the sensory characterization of its potential stereoisomers, as chirality is known to play a significant role in the odor of similar tetrahydrofuran derivatives.[10] The application of these standardized protocols will enable the fragrance community to build a comprehensive understanding of this promising new ingredient and pave the way for its creative and effective use in future fragrance formulations.
References
-
The Good Scents Company. (n.d.). tetrahydrofurfuryl acetate. Retrieved from [Link]
-
Faria, J., et al. (2025). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. ResearchGate. Retrieved from [Link]
- Bellur, E., et al. (2006). Synthesis of (tetrahydrofuran-2-yl)
- Gajda, K., et al. (2019). 2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence. ACS Omega, 4(1), 1945-1952.
- Stolle, A., et al. (2015). Tetrahydrofuran derivatives as fragrances. Google Patents. EP2960235A1.
- Grote, C. W., & Grote, M. J. (2025). 2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X-Ray Diffraction Analysis. ChemRxiv.
-
Wikipedia. (2023). 2-Methyltetrahydrofuran. Retrieved from [Link]
- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2-methyltetrahydrofuran-3-one, CAS Registry Number 3188-00-9. Food and Chemical Toxicology, 169(Suppl 1), 113466.
- Pace, V., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(1), 7-15.
-
The Good Scents Company. (n.d.). 2-methyl-3-tetrahydrofuran thiol. Retrieved from [Link]
-
Shimadzu. (n.d.). How Long Does A Perfume Last on Skin? – Fragrance Analysis by GCMS-QP2050 and Smart Aroma Database™. Retrieved from [Link]
-
Umbrex. (n.d.). Fragrance and Sensory Appeal Testing. Retrieved from [Link]
- Capelli, F., et al. (2020). Odour Detection Methods: Olfactometry and Chemical Sensors.
- S, S., & S, K. (2014). Evaluating the Stability of Flavor and Fragrance Materials in Deodorant Sticks. International Journal of Research in Engineering and Technology, 3(1), 223-228.
-
ILT - Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. Retrieved from [Link]
- Alsters, P. L., & Gautschi, F. (2004). Tetrahydrofuran and Tetrahydropyran Derivatives as Odor Substances. Chemistry & Biodiversity, 1(12), 1933-1945.
-
Porcherot, C., et al. (2018). Fragrances and sensory evaluation techniques. ResearchGate. Retrieved from [Link]
- Grosch, W. (1993). Gas Chromatography—Olfactometry of Aroma Compounds. Trends in Food Science & Technology, 4(3), 68-73.
- Chaintreau, A. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150370.
-
MLAP Botanicals. (2025). Fragrance Stability in Different pH Environments. Retrieved from [Link]
-
Werkhoff, P., et al. (2025). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. ResearchGate. Retrieved from [Link]
- Soccol, C. R., et al. (2022). Beverage and Food Fragrance Biotechnology, Novel Applications, Sensory and Sensor Techniques: An Overview.
- Mateson, J. F. (1955). Olfactometry: Its Techniques and Apparatus.
- King, I. S. C. (2009).
- Garrido-Delgado, R., et al. (2023). Detection of Counterfeit Perfumes by Using GC-MS Technique and Electronic Nose System Combined with Chemometric Tools. Sensors, 23(5), 2530.
-
Alsters, P. L., & Gautschi, F. (2016, April 6). Tetrahydrofuran and Tetrahydropyran Derivatives as Odor Substances. Perfumer & Flavorist. Retrieved from [Link]
-
Jones, L. (2015, March 9). The Smell of Success: Using GC–MS–MS for Low Level Allergenic Fragrance Detection. LCGC. Retrieved from [Link]
- Zarra, T., et al. (2015). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds.
-
Dixit, S. (n.d.). Sensory evaluation of fragrances. Retrieved from [Link]
-
Orchadia Solutions. (n.d.). Fragrance Stability. Retrieved from [Link]
-
Olfasense. (n.d.). dynamic olfactometry. Retrieved from [Link]
-
Microtrac. (n.d.). Effect of a fragrance on perfume formulation stability. Retrieved from [Link]
-
Poucher, W. A. (2000). Essentials in fragrance evaluation. Academia.edu. Retrieved from [Link]
-
Moskowitz, H. R. (2005). Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates. PubMed. Retrieved from [Link]
- Belsito, D., et al. (2007). Fragrance material review on 2-methyl-4-phenyl-2-butyl acetate. Food and Chemical Toxicology, 45(Suppl 1), S1-S213.
Sources
- 1. This compound CAS#: 2018-85-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. gcms.cz [gcms.cz]
- 5. Odour Detection Methods: Olfactometry and Chemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds [mdpi.com]
- 7. orchadia.org [orchadia.org]
- 8. microtrac.com [microtrac.com]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. researchgate.net [researchgate.net]
Application Note: Methyl 2-(tetrahydrofuran-2-yl)acetate in HIV-1 Protease Inhibitor Design
This Application Note is designed for researchers and drug development professionals focusing on the optimization of the P2 ligand moiety in HIV-1 protease inhibitors (PIs). It details the strategic utilization of Methyl 2-(tetrahydrofuran-2-yl)acetate (CAS: 2018-85-1) as a versatile chiral building block for synthesizing next-generation PIs with enhanced backbone binding profiles.
Executive Summary
The efficacy of modern HIV-1 protease inhibitors (e.g., Darunavir , Amprenavir ) relies heavily on the P2 ligand —a moiety designed to occupy the S2 subsite of the protease enzyme. While the bis-tetrahydrofuran (bis-THF) ligand represents the current gold standard due to its ability to form extensive hydrogen bond networks with the enzyme backbone (specifically Asp29 and Asp30), the exploration of substituted mono-tetrahydrofuran derivatives remains a critical frontier for overcoming drug resistance.
This compound serves as a pivotal "chiron" (chiral synthon). It provides a flexible scaffold for:
-
Probing the S2 Pocket: Generating homologous P2 ligands with extended reach compared to standard THF-3-yl derivatives.
-
Scaffold Diversification: Acting as a precursor for substituted THF ligands via alpha-alkylation or reduction-cyclization sequences.
-
Structure-Activity Relationship (SAR) Studies: Evaluating the thermodynamic penalty of ring opening (mono-THF vs. bis-THF) on binding affinity (
).
Scientific Background & Mechanism
The Role of the P2 Ligand
In the HIV-1 protease active site, the S2 subsite is hydrophobic but flanked by the backbone amide hydrogen of Asp29 and the carbonyl oxygen of Asp30 . High-affinity inhibitors must satisfy these hydrogen bonding requirements while filling the hydrophobic pocket.
-
First Generation (e.g., Amprenavir): Utilized a tetrahydrofuran-3-yl carbamate .
-
Second Generation (e.g., Darunavir): Utilized a stereochemically dense (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (bis-THF) to maximize backbone interactions.
-
Next-Generation Design: Researchers utilize This compound to synthesize ligands that probe the depth and flexibility of the S2 pocket. The ester functionality allows for facile conversion to an alcohol (for carbamate linkage) or introduction of side chains (via enolate chemistry) to target specific resistance mutations (e.g., V82A, I84V).
Mechanistic Pathway: From Ester to Inhibitor
The transformation of this compound into a bioactive inhibitor follows a rigorous synthetic logic:
-
Stereochemical Resolution: The biological activity is highly sensitive to the absolute configuration (typically S-configuration at the THF attachment point mimics the successful bis-THF vector).
-
Functional Group Interconversion: Reduction of the ester to the primary alcohol (2-(tetrahydrofuran-2-yl)ethanol ).
-
Activation: Conversion to an active carbonate (e.g., using DSC or
-NO -PhOCOCl). -
Coupling: Reaction with the hydroxyethylamine isostere (the transition state mimic).
Experimental Protocols
Protocol A: Enantioselective Resolution & Isolation
Rationale: Commercial this compound is often racemic. For high-affinity PIs, the enantiopure form is required.
Materials:
-
Racemic this compound
-
Lipase PS (Pseudomonas cepacia) or CAL-B (Candida antarctica)
-
Phosphate Buffer (pH 7.0) / Acetone cosolvent system
Step-by-Step:
-
Emulsification: Suspend the racemic ester (10 mmol) in 0.1 M phosphate buffer (50 mL) containing 10% acetone.
-
Enzymatic Hydrolysis: Add Lipase PS (500 mg) and stir vigorously at 25°C. Monitor pH and maintain at 7.0 using 1.0 N NaOH (pH-stat mode).
-
Monitoring: Track conversion via chiral GC or HPLC. The enzyme typically hydrolyzes the (S)-ester preferentially (verify specific enzyme selectivity in literature).
-
Termination: Stop reaction at 50% conversion by filtering off the enzyme.
-
Separation:
-
Aqueous Phase: Contains the (S)-acid (salt). Acidify to pH 2 and extract with EtOAc to recover the enantiopure acid.
-
Organic Phase: Contains the unreacted (R)-ester.
-
-
Re-esterification (Optional): If the acid is the desired product, treat with MeOH/H
SO to regenerate the methyl ester.
Protocol B: Reduction to the P2 Ligand Alcohol
Rationale: The ester must be reduced to the alcohol to form the carbamate linkage found in protease inhibitors.
Reaction:
Step-by-Step:
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Reagent Prep: Charge with LiAlH
(1.2 equiv) suspended in anhydrous THF (0.5 M). Cool to 0°C. -
Addition: Add this compound (1.0 equiv) in THF dropwise over 20 minutes.
-
Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (SiO
, 30% EtOAc/Hexane; Stain: KMnO ). -
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
mL Water (
= grams of LAH) - mL 15% NaOH
- mL Water[1]
-
mL Water (
-
Workup: Stir until a white granular precipitate forms. Filter through Celite. Dry filtrate over MgSO
and concentrate. -
Yield: Expect >90% yield of 2-(tetrahydrofuran-2-yl)ethanol .
Protocol C: Activation and Coupling to Isostere
Rationale: Creating the carbamate linkage is the critical step in assembling the PI.
Step-by-Step:
-
Activation: Dissolve the alcohol from Protocol B (1.0 equiv) in dry MeCN. Add Disuccinimidyl carbonate (DSC) (1.5 equiv) and Triethylamine (2.0 equiv). Stir at RT for 4 hours.
-
Checkpoint: Formation of the mixed carbonate can be verified by LC-MS.
-
-
Coupling: Add the HIV protease isostere amine (e.g., a hydroxyethylamine sulfonamide core) (0.9 equiv) directly to the reaction mixture.
-
Completion: Stir for 12-24 hours. The active carbonate reacts with the amine to form the carbamate.
-
Purification: Dilute with EtOAc, wash with NaHCO
, and purify via column chromatography.
Visualization: Synthetic Workflow & Logic
The following diagram illustrates the transformation of the ester into a functional protease inhibitor, highlighting the critical decision points for stereochemistry and substitution.
Caption: Synthetic workflow converting the methyl ester into a bioactive P2 ligand, including options for structural diversification.
Comparative Data: Ligand Efficiency
The following table summarizes the structural impact of using the mono-THF acetate derivative versus the standard bis-THF ligand.
| Feature | This compound Derived Ligand | bis-THF Ligand (Darunavir) |
| Structure | Monocyclic, flexible chain extension | Bicyclic fused system, rigid |
| S2 Interaction | Adaptive; good for mutant profiling | Locked conformation; max H-bonding |
| Synthetic Complexity | Low (Commercial starting material) | High (Requires stereoselective cyclization) |
| Primary Binding Mode | Hydrophobic fill + Carbonyl H-bond | Backbone H-bonds (Asp29/30) |
| Resistance Profile | Moderate (Susceptible to V82A) | High (Resilient to most mutations) |
Note: While the bis-THF ligand generally offers superior
References
-
Ghosh, A. K., et al. (2024). "Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors." Organic & Biomolecular Chemistry.
-
Ghosh, A. K., et al. (2008). "Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance." Journal of Medicinal Chemistry, 51(10), 2861-2869.
-
Sigma-Aldrich. (2024). "this compound Product Specification." Sigma-Aldrich Catalog.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 167389, this compound." PubChem.
-
Eyer, M., et al. (2016). "A practical synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol." Tetrahedron Letters.
Sources
Enzymatic kinetic resolution of "(tetrahydrofuran-2-yl)acetates"
Application Note: High-Efficiency Enzymatic Kinetic Resolution of (Tetrahydrofuran-2-yl)acetates
Strategic Overview
The (tetrahydrofuran-2-yl)acetate moiety is a privileged pharmacophore found in a diverse array of bioactive natural products, including polyether antibiotics (e.g., Nonactin, Monensin) and acetogenins (e.g., Solamin).[1] The biological activity of these compounds is strictly governed by the absolute configuration at the C2 position of the tetrahydrofuran (THF) ring.
While asymmetric synthesis using chiral auxiliaries or metal catalysts is possible, these routes often require harsh conditions and expensive ligands. Enzymatic Kinetic Resolution (EKR) offers a superior alternative: it operates under mild aqueous conditions, delivers high enantiomeric excess (
This guide details the protocol for the lipase/esterase-catalyzed hydrolysis of racemic (tetrahydrofuran-2-yl)acetates. We focus on the use of CAL-B (Candida antarctica Lipase B) and specific recombinant esterases (e.g., Est56 ) which have demonstrated
Mechanistic Insight & Workflow
The resolution relies on the enzyme's ability to discriminate between the enantiomers of the racemic ester.[2] The catalytic triad (Ser-His-Asp) initiates a nucleophilic attack on the carbonyl carbon. The "fast-reacting" enantiomer fits into the enzyme's chiral pocket, leading to hydrolysis. The "slow-reacting" enantiomer remains as the ester.
Workflow Visualization
The following diagram illustrates the kinetic resolution pathway and the downstream separation logic.
Figure 1: Workflow for the enzymatic kinetic resolution of (tetrahydrofuran-2-yl)acetates.
Experimental Protocol
Objective: Isolate (R)-ethyl (tetrahydrofuran-2-yl)acetate and (S)-(tetrahydrofuran-2-yl)acetic acid from the racemate.
Materials Required
-
Substrate: Racemic ethyl (tetrahydrofuran-2-yl)acetate (Synthesis ref: Bellur et al., 2006).
-
Enzyme: Novozym 435 (Immobilized CAL-B) OR Recombinant Esterase Est56 (lyophilized powder).
-
Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.0).
-
Solvents: Ethyl Acetate (EtOAc), Hexane, Diethyl Ether.
-
Analytics: GC with chiral column (e.g., Hydrodex
-6TBDM).
Step-by-Step Procedure
-
Substrate Preparation:
-
Dissolve 1.0 mmol of racemic ethyl (tetrahydrofuran-2-yl)acetate in 1.0 mL of acetonitrile (optional co-solvent to improve solubility, max 10% v/v).
-
Note: For highly water-insoluble substrates, an emulsion system is preferred.
-
-
Reaction Initiation:
-
Add the substrate solution to 20 mL of 0.1 M Potassium Phosphate Buffer (pH 7.0) in a 50 mL round-bottom flask or glass vial.
-
Add 20-50 mg of Novozym 435 (CAL-B) or 10 mg of Est56 powder.
-
Crucial: Maintain vigorous stirring (magnetic stir bar, 250 rpm) to ensure adequate mass transfer between the enzyme surface and the substrate.
-
-
Incubation:
-
Incubate at 25°C (Room Temperature).
-
Monitor pH periodically. If the reaction scale is large (>1g), the production of acetic acid will lower the pH. Maintain pH 7.0 using an autotitrator with 0.5 M NaOH, or check manually every few hours.
-
-
Monitoring (The 50% Conversion Rule):
-
At
hours, withdraw a 50 L aliquot. -
Extract with 200
L EtOAc. -
Analyze via GC (see Section 4).[3]
-
Stop the reaction when conversion reaches exactly 50% to maximize the enantiomeric purity of both species.
-
-
Workup & Separation:
-
Filter off the immobilized enzyme (wash with small amount of buffer).
-
Extraction 1 (Ester): Extract the reaction mixture with EtOAc (
mL). The unreacted (R)-ester will partition into the organic phase. -
Extraction 2 (Acid): Acidify the remaining aqueous phase to pH 2.0 using 1 M HCl. Extract with EtOAc (
mL). The formed (S)-acid will now partition into the organic phase.
-
-
Purification:
-
Dry organic layers over
and concentrate in vacuo. -
The ester usually requires flash chromatography (Silica gel, Hexane/EtOAc 4:1) to remove trace impurities.
-
Analytical Controls & Data Interpretation
Accurate determination of Enantiomeric Excess (
GC Method Parameters (Example):
-
Column: Hydrodex
-6TBDM (25 m 0.25 mm). -
Carrier Gas: Helium (0.8 bar).
-
Oven: 100°C isothermal or gradient 80°C
160°C. -
Derivatization: The product acid must be methylated (using diazomethane or
) back to the methyl ester for accurate GC resolution.
Calculations:
Calculate the enantiomeric ratio (
Where:
- = enantiomeric excess of the substrate (ester).[3]
- = enantiomeric excess of the product (acid).[3]
-
= conversion
.
Comparative Performance Data
| Enzyme | Substrate (R-group) | Time (h) | Conversion (%) | |||
| Est56 | Methyl | 4 | 50 | >99 | >98 | >100 |
| Est56 | Ethyl | 5 | 49 | 96 | 98 | >100 |
| CAL-B | Ethyl | 24 | 42 | 68 | 94 | ~20 |
| CAL-B | 5-Vinyl-THF derivative | 24 | 50 | >99 | >97 | >100 |
Data synthesized from Bellur et al. (2006).[3] Note that while CAL-B is the standard for many resolutions, specific esterases (Est56) may outperform it for the simple unsubstituted THF-acetate.
Troubleshooting & Optimization
-
Low Conversion (<10% after 24h):
-
Cause: Substrate insolubility or enzyme inactivation.
-
Fix: Add 10-20% DMSO or THF as a co-solvent. Ensure the enzyme is not denatured by checking activity on a standard substrate (e.g., p-nitrophenyl acetate).
-
-
Low Selectivity (
):-
Cause: Non-specific hydrolysis or temperature too high.
-
Fix: Lower temperature to 4°C. Switch from CAL-B to Pseudomonas fluorescens lipase (PFL) or screen specific esterases like Est56.
-
-
Racemization:
-
Avoid basic conditions during workup. THF-2-yl derivatives can be sensitive to elimination or racemization at the alpha-position under strong base. Keep workup pH < 8.
-
References
-
Bellur, E., Böttcher, D., Bornscheuer, U. T., & Langer, P. (2006).[3] Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. Tetrahedron: Asymmetry, 17(6), 892-899.[3] [3]
-
Ghanem, A. (2007).[4] Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1721-1754.
-
Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One biocatalyst–many applications: the use of Candida antarctica B-lipase in organic synthesis.[3][5][6][7] Biocatalysis and Biotransformation, 16(3), 181-204.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipase-Catalyzed Synthesis of Furan-Based Oligoesters and their Self-Assembly-Assisted Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.tudelft.nl [repository.tudelft.nl]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Common problems in the enantioselective synthesis of chiral esters
Technical Support Center: Enantioselective Synthesis of Chiral Esters
Welcome to the Advanced Synthesis Support Hub. Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)
Introduction
You are encountering difficulties in the enantioselective synthesis of chiral esters. This class of compounds is pivotal in drug development, often serving as the primary pharmacophore or a critical intermediate. Unlike standard organic synthesis, enantioselective protocols are non-linear; a minor deviation in solvent water content or substrate purity can collapse the enantiomeric excess (
This guide is not a textbook. It is a troubleshooting protocol designed to isolate variables and restore stereocontrol.
Module 1: Enzymatic Kinetic Resolution (Biocatalysis)
Primary Method: Lipase-catalyzed acylation or hydrolysis.[1]
Core Logic: Enzymes distinguish between enantiomers based on reaction kinetics (
Q1: My reaction stalls at 50% conversion, but the of the product is only 90%. Why isn't it higher?
Diagnosis: You have hit the "Kinetic Resolution Wall" combined with a low Selectivity Factor (
Troubleshooting Protocol:
-
Calculate the E-value: Do not rely on
alone. Use the Chen-Sih equation to determine the intrinsic selectivity of your enzyme.[3]-
If
: Excellent. You stopped the reaction too late. Stop exactly at 40-45% conversion. -
If
: The enzyme is insufficiently selective. Screening a different lipase (e.g., CAL-B vs. Pseudomonas cepacia) is required.
-
-
The "Stop-Early" Rule:
-
Goal: High
of Product (Ester)? Stop at 30-40% conversion . -
Goal: High
of Substrate (Alcohol)? Run to 55-60% conversion .
-
Q2: The reaction rate is inconsistent between batches. Same enzyme, same substrate.
Diagnosis: Water Activity (
-
Too dry: The enzyme becomes rigid and inactive (common when using molecular sieves aggressively).
-
Too wet: Water competes as a nucleophile (hydrolysis) or causes enzyme agglomeration.
Corrective Action:
-
System: Pre-equilibrate your solvent and enzyme in a hygrostat (salt hydrate chambers) to a fixed
(typically 0.2 – 0.5). -
Solvent Choice: Switch to hydrophobic solvents (Toluene, MTBE, Hexane). Avoid polar solvents like DMF or DMSO, which strip the essential water layer from the enzyme surface.[4]
Data: Solvent Impact on Lipase Activity
| Solvent | Log P | Enzyme Stability | Reaction Rate | Risk |
|---|---|---|---|---|
| Hexane | 3.5 | High | Moderate | Low solubility of polar substrates |
| Toluene | 2.5 | High | High | Good balance |
| THF | 0.45 | Low | Low | Strips water; deactivates enzyme |
| DMSO | -1.3 | Very Low | Negligible | Denaturation |
Module 2: Asymmetric Hydrogenation (Transition Metal Catalysis)
Primary Method: Rhodium or Ruthenium-catalyzed hydrogenation of
Q3: I am seeing low conversion and low . The catalyst seems dead.
Diagnosis: Oxygen poisoning or insufficient substrate coordination.
The Mechanism: Unlike enamides, esters are "weakly coordinating" substrates. If the oxygen in the ester carbonyl cannot displace the solvent/ligand on the metal center, no reaction occurs. Furthermore, Rh(I) precursors are highly sensitive to
Troubleshooting Protocol:
-
The "Freeze-Pump-Thaw" Standard: Sparging with nitrogen is insufficient for asymmetric hydrogenation. You must perform at least 3 cycles of freeze-pump-thaw on the solvent before adding the catalyst.
-
Pressure Optimization:
-
Counter-Intuitive Fact: Increasing
pressure often decreases for esters. -
Reasoning: High pressure accelerates the non-selective pathway or forces hydrogenation before the substrate is rigidly chelated.
-
Action: Drop pressure to 1–5 bar. If conversion drops, increase temperature slightly (35°C) rather than pressure.
-
Q4: The reaction works for the methyl ester but fails for the t-butyl ester.
Diagnosis: Steric inhibition of coordination. The Mechanism: The bulky t-butyl group prevents the carbonyl oxygen from binding effectively to the Rh/Ru center. Corrective Action:
-
Switch to a less bulky ester (Methyl or Ethyl) for the hydrogenation step.
-
Transesterify to the bulky group after the chiral center is established.
Module 3: Organocatalysis (Asymmetric Esterification)
Primary Method: NHC (N-Heterocyclic Carbene) or Chiral DMAP-catalyzed kinetic resolution.
Q5: My is capped at 60-70% regardless of time.
Diagnosis: Competitive "Background Reaction."
The Mechanism: The reagents (alcohol + anhydride/acyl chloride) are reacting slowly without the catalyst. This uncatalyzed pathway produces a racemic product, diluting the high
Troubleshooting Protocol:
-
Temperature Suppression: The catalytic pathway usually has a lower activation energy (
) than the uncatalyzed background reaction.-
Action: Cool the reaction to -78°C or -40°C. This suppresses the background rate significantly more than the catalyzed rate.
-
-
Slow Addition: Add the acylating agent (anhydride) via syringe pump over 4 hours. This keeps the concentration of the reactive species low, favoring the catalyst (which binds the substrate) over the bimolecular background collision.
Module 4: Post-Reaction & Analysis
Critical Failure Point: Losing chirality after the reaction.
Q6: My in-process check showed 98% , but the isolated product is 85% .
Diagnosis: Base-catalyzed Racemization during workup.
The Mechanism: Chiral esters with an
Corrective Action:
-
Avoid: Saturated
washes if the reaction mixture is hot. -
Alternative: Quench with dilute citric acid or
. Keep the aqueous phase pH < 7. -
Column Chromatography: Silica gel is slightly acidic, which is usually safe. However, avoid adding triethylamine (TEA) to the eluent to "fix peak trailing," as this will racemize sensitive esters on the column.
Visual Troubleshooting Guides
Workflow 1: Troubleshooting Enzymatic Resolution (Lipases)
Caption: Decision tree for optimizing Lipase-catalyzed Kinetic Resolution when facing low enantioselectivity.
Workflow 2: Asymmetric Hydrogenation Mechanism & Failure Points
Caption: Catalytic cycle of Rh-catalyzed hydrogenation highlighting sensitivity to O2 and steric bulk.
References
-
Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society.[1]
-
Noyori, R. (1994). Asymmetric catalysis in organic synthesis. John Wiley & Sons. (Foundational text on Hydrogenation mechanisms).
-
Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry.
-
Etayo, J., & Vidal-Ferran, A. (2013). Rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes: stereochemical control. Chemical Society Reviews.
-
Wurzel, C., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. BJOC - Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing racemization during the synthesis of "Methyl 2-(tetrahydrofuran-2-yl)acetate"
Welcome to the technical support center for the stereocontrolled synthesis of Methyl 2-(tetrahydrofuran-2-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable chiral building block. The primary focus of this document is to provide in-depth, actionable advice on a critical challenge: the prevention of racemization at the α-stereocenter.
This guide is structured in a question-and-answer format to directly address the practical issues you may encounter in the lab. We will delve into the mechanistic underpinnings of racemization, offer proven troubleshooting strategies, and provide detailed protocols to help you achieve high enantiomeric excess in your final product.
Section 1: Foundational FAQs
This section addresses common high-level questions regarding the synthesis and stereochemical integrity of this compound.
Q1: What is this compound, and why is its stereochemistry so important?
This compound is a chiral molecule featuring a tetrahydrofuran (THF) ring substituted at the 2-position with a methyl acetate group. The carbon atom where the acetate group is attached (the α-carbon) is a stereocenter. This compound and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active natural products and pharmaceuticals.[1][2] The specific three-dimensional arrangement (stereochemistry) of the substituents is often critical for the molecule's biological activity. Therefore, synthesizing it as a single enantiomer (an enantiomerically pure form) is paramount for its application in drug development to ensure target specificity and avoid potential off-target effects.[3]
Q2: What is racemization, and why is it a significant problem in this specific synthesis?
Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate). In the context of this compound, the hydrogen atom on the α-carbon (the carbon between the THF ring and the carbonyl group) is acidic. Its acidity is due to the electron-withdrawing effect of the adjacent ester carbonyl group. Under either acidic or basic conditions, this proton can be removed to form a planar enol or enolate intermediate.[4] When this planar intermediate is re-protonated, the proton can add from either face of the molecule with equal probability, leading to a loss of the original stereochemical information and resulting in a racemic mixture.[4] This scrambling of stereochemistry negates the purpose of an asymmetric synthesis.[4]
Q3: What are the common synthetic routes to enantiomerically enriched this compound?
Several strategies exist for the enantioselective synthesis of 2-substituted tetrahydrofurans.[5] A prevalent and effective approach is the use of the "chiral pool," which utilizes readily available, inexpensive, and enantiomerically pure starting materials from nature.[6] L-glutamic acid is a common starting material for this purpose.[7] The synthesis typically involves the transformation of the chiral starting material through a series of stereocontrolled reactions to build the target molecule, preserving the initial stereochemistry. Other methods include asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other.[8][9]
Section 2: Troubleshooting Guide - Pinpointing and Solving Racemization Issues
This section provides detailed answers to specific problems you might encounter during your synthesis, focusing on practical solutions and the scientific principles behind them.
Q4: My final product shows significant racemization. What is the most likely culprit in my reaction sequence?
The most common cause of racemization for this class of compounds is unintended deprotonation and re-protonation at the acidic α-carbon. This can occur at several stages:
-
Base-Mediated Reactions: Any step that uses a base, such as an esterification, alkylation, or even a deprotection step, can potentially cause racemization if the base is strong enough to deprotonate the α-carbon.
-
Acidic or Basic Workup: Aqueous workups using strong acids or bases can lead to the formation of the planar enol or enolate intermediate, resulting in racemization.[4] Even seemingly mild conditions can be problematic over extended periods.
-
Purification: Chromatography on silica gel, which is inherently acidic, can sometimes cause racemization of sensitive compounds. Similarly, prolonged heating during distillation can also promote racemization.
-
Storage: Storing the compound in the presence of acidic or basic impurities can lead to a gradual loss of enantiomeric purity over time.
The key is to identify any step where the α-proton is exposed to conditions that facilitate its removal.
Q5: I've identified a base-mediated step as the source of racemization. How can I select a base that minimizes this issue?
The choice of base is critical. The ideal base should be strong enough to perform its intended function (e.g., deprotonate an alcohol for an esterification) but not so strong that it readily deprotonates the less acidic α-carbon of the ester. Steric hindrance can also be used to your advantage.
Here is a comparison of common bases and their general impact on racemization in this context:
| Base | Typical pKa of Conjugate Acid | Steric Hindrance | Racemization Risk | Comments |
| Triethylamine (TEA) | ~10.7 | Low | Moderate to High | Commonly used, but its basicity can be sufficient to cause racemization, especially with prolonged reaction times or elevated temperatures. |
| Diisopropylethylamine (DIPEA or Hünig's Base) | ~11 | High | Low to Moderate | The bulky isopropyl groups sterically hinder the base from accessing the α-proton, reducing the risk of racemization compared to TEA.[10] |
| 2,6-Lutidine | ~6.7 | Moderate | Low | A sterically hindered, weakly basic pyridine derivative often used to scavenge acid without causing base-mediated side reactions. |
| Proton Sponge (1,8-Bis(dimethylamino)naphthalene) | ~12.1 | High | Very Low | A non-nucleophilic, sterically hindered base that is excellent at trapping protons but is a poor base for deprotonation at carbon. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa of HCO₃⁻) | N/A (Heterogeneous) | Variable | As a solid base, its reactivity can be less predictable. It can still cause racemization, particularly in polar aprotic solvents where its solubility is higher. |
Recommendation: For reactions requiring an amine base, DIPEA (Hünig's Base) is often a superior choice to triethylamine for minimizing racemization due to its greater steric bulk.
Q6: Can my choice of solvent influence the degree of racemization?
Yes, the solvent plays a crucial role. Polar aprotic solvents like DMF and DMSO can stabilize the charged enolate intermediate, potentially increasing the rate of racemization compared to nonpolar solvents.[11] Solvents like 2-Methyltetrahydrofuran (2-MeTHF) are gaining popularity as greener and often better-performing alternatives to traditional ethers like THF, and in some cases, have been shown to lead to lower levels of racemization.[12][13]
When performing a base-mediated step, consider using a less polar solvent such as dichloromethane (DCM) or toluene if the reactants are sufficiently soluble. This can help to destabilize the enolate intermediate and slow down the rate of racemization.
Q7: I suspect racemization is occurring during my aqueous workup or silica gel chromatography. What is a robust protocol to prevent this?
This is a very common issue. Both acidic and basic conditions during workup and purification must be carefully controlled.
Recommended Non-Racemizing Workup and Purification Protocol:
-
Quenching: Upon completion of the reaction, cool the reaction mixture to 0 °C. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic (pH ~4.5-5.5), rather than using stronger acids like HCl.
-
Extraction: Extract the product into a nonpolar organic solvent like diethyl ether or ethyl acetate.
-
Washing:
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual acid. Be gentle to avoid emulsions.
-
Follow with a wash using saturated aqueous sodium chloride (brine) to remove the bulk of the water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at low temperature (e.g., < 40 °C).
-
Purification:
-
Deactivating Silica Gel: If column chromatography is necessary, consider deactivating the silica gel. This can be done by preparing a slurry of the silica gel in the desired eluent system containing 1-2% of a non-nucleophilic base like triethylamine or DIPEA, and then packing the column with this slurry. This neutralizes the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using alternative, less acidic stationary phases like alumina (neutral or basic) or a reversed-phase C18 column if the compound's polarity allows.
-
Chiral Chromatography: For analytical purposes to determine the enantiomeric excess (e.e.), and for preparative separation if needed, high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase is the gold standard.[3][14][15]
-
Section 3: Visual Guides and Diagrams
To further clarify the concepts discussed, the following diagrams illustrate the key mechanism of racemization and a workflow for troubleshooting.
Mechanism of Base-Catalyzed Racemization
Caption: A decision-making workflow for troubleshooting racemization.
References
-
Cui, L., et al. (2011). Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates. PubMed. Available at: [Link]
-
Cui, L., et al. (2011). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. ResearchGate. Available at: [Link]
-
Wolfe, J. P., & Rossi, M. A. (2004). A new, stereoselective, palladium-catalyzed method for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Available at: [Link]
-
Shaw, D. E. (1996). Stereoselective Tetrahydrofuran Synthesis. Nottingham ePrints. Available at: [Link]
-
Alonso, F., et al. (2015). 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis. PubMed. Available at: [Link]
-
Militello, G. M., et al. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. National Institutes of Health. Available at: [Link]
-
Goti, G., et al. (2021). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. ResearchGate. Available at: [Link]
-
Dr. B. (2020). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]
-
Wolff, J. J., & Toste, F. D. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. Available at: [Link]
-
D'Oca, M. G. M., et al. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. National Institutes of Health. Available at: [Link]
-
Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. RSC Publishing. Available at: [Link]
-
Kawabata, T., et al. (2006). Direct Asymmetric Intramolecular Alkylation of β-Alkoxy-α-amino Esters via Memory of Chirality. ACS Publications. Available at: [Link]
-
LibreTexts. (2022). 21.6: Chemistry of Esters. Chemistry LibreTexts. Available at: [Link]
-
Nacro, K., & Baltas, M. (1992). A New Stereocontrolled Route to trans-2,5-Disubstituted Tetrahydrofurans. Chemistry Letters. Available at: [Link]
-
Adibi, H., et al. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. Available at: [Link]
-
Liu, G., et al. (2022). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. RSC Publishing. Available at: [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]
-
LCGC International. (2023). Achiral Chromatography Offers a Cost-Effective Method for Separating Non-Racemic Mixtures of Enantiomers. LCGC International. Available at: [Link]
-
D'Acunzo, F., et al. (2024). Unconventional approaches for chiral resolution. National Institutes of Health. Available at: [Link]
-
Ehlers, A. W., et al. (2007). Racemization, Enantiomerization and Diastereomerization. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Available at: [Link]
-
Ghosh, A., & Lubell, W. D. (2023). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Available at: [Link]
-
Soloshonok, V. A., & Kukhar, V. P. (2018). ASYMMETRIC SYNTHESIS OF CHI-CONSTRAINED GLUTAMIC ACIDS AND RELATED COMPOUNDS VIA MICHAEL ADDITION REACTIONS. Ukrainian Chemistry Journal. Available at: [Link]
-
Kannappan, V. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chiral Publishing. Available at: [Link]
-
Izatt, N. E., et al. (2010). Nonchromatographic Solid‐Phase Purification of Enantiomers. ResearchGate. Available at: [Link]
-
Hunt, I. (n.d.). Ch21: Acidity of alpha hydrogens. University of Calgary. Available at: [Link]
-
Professor Dave Explains. (2019). mechanism of ester hydrolysis. YouTube. Available at: [Link]
Sources
- 1. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 3. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 4. youtube.com [youtube.com]
- 5. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucj.org.ua [ucj.org.ua]
- 8. Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 15. Unconventional approaches for chiral resolution - PMC [pmc.ncbi.nlm.nih.gov]
Work-up procedures to remove impurities from "Methyl 2-(tetrahydrofuran-2-yl)acetate"
[1][2]
Executive Summary & Molecule Profile
Methyl 2-(tetrahydrofuran-2-yl)acetate is a critical saturated building block, often synthesized via the catalytic hydrogenation of methyl 2-(furan-2-yl)acetate.[1][2]
The transition from the aromatic furan ring to the saturated tetrahydrofuran (THF) ring introduces specific purification challenges. Unlike its planar aromatic precursor, the product is a puckered, aliphatic ether-ester.[1][2] The primary impurities encountered are typically unreacted furan starting material, ring-opened byproducts (diols/hydroxy-esters), and hydrolysis products (carboxylic acids).[1][2]
Key Physical Properties (Estimated):
-
Boiling Point: ~85–95 °C at 10 mmHg (Higher than the furan precursor due to increased polarity and flexibility).
-
Solubility: Miscible with alcohols, ethers, esters; limited solubility in water (but hygroscopic).[2]
-
Stereochemistry: The C2 position is chiral. Standard hydrogenation yields a racemate.[1]
Impurity Landscape & Removal Strategy
The following table summarizes the most common impurities based on the standard hydrogenation route (
| Impurity Type | Specific Molecule | Origin | Removal Strategy |
| Starting Material | Methyl 2-(furan-2-yl)acetate | Incomplete Hydrogenation | Silica Chromatography (Polarity diff) or High-Efficiency Fractionation.[1][2] |
| Acidic Species | 2-(Tetrahydrofuran-2-yl)acetic acid | Ester Hydrolysis | Wash with sat.[1][2] |
| Over-Reduced | 6-hydroxyhexanoate derivatives | Ring opening (Hydrogenolysis) | High Vacuum Distillation (Significant BP difference).[1][2] |
| Catalyst | Pd/C, Ni, or Pt residue | Heterogeneous Catalyst | Filtration through Celite® pad.[1][2] |
| Solvent/Water | Methanol, Water | Reaction solvent / Hygroscopicity | Azeotropic removal / Molecular Sieves.[1][2] |
The "Golden Path" Work-Up Workflow[1]
The following decision tree outlines the logical flow for isolating high-purity material.
Figure 1: Decision matrix for the purification of this compound. Note the divergence based on the presence of unreacted starting material.
Technical Support: Troubleshooting & FAQs
Q1: My product shows a strong acidic peak in NMR (approx. 10-12 ppm) or smells like vinegar. How do I remove this?
Diagnosis: This indicates hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(tetrahydrofuran-2-yl)acetic acid.[1] This often occurs if the hydrogenation was performed in wet methanol or if the work-up was too aggressive.[1]
The Protocol (Self-Validating):
-
Dilute: Dissolve your crude oil in Ethyl Acetate (EtOAc).[1][2] Do not use Diethyl Ether if you suspect significant water content, as EtOAc handles emulsions better.[1][2]
-
Wash: Wash the organic layer twice with saturated aqueous Sodium Bicarbonate (
) .[2] -
Check: The aqueous layer should bubble slightly (
evolution). -
Dry: Wash once with brine, dry over
, and concentrate.
Q2: I cannot separate the unreacted furan starting material by distillation. The boiling points seem too close.
Diagnosis: You are experiencing an "incomplete conversion" scenario.[1] The boiling point of Methyl 2-(furan-2-yl)acetate and this compound are indeed close (within 10-15°C at reduced pressure), making simple distillation inefficient.[1][2]
The Solution: Exploit Polarity Differences. The aromatic furan ring is significantly less polar than the saturated tetrahydrofuran ring.
-
Method: Flash Column Chromatography.[1]
-
Mobile Phase: Hexanes:Ethyl Acetate (Gradient 9:1 to 4:1).[2]
-
Outcome: The unreacted furan ester (less polar) will elute first (higher
).[2] The target THF-ester (more polar due to the puckered oxygen lone pairs being more accessible) will elute second.
Q3: My final product is cloudy or contains water even after rotovap. Why is it holding water?
Diagnosis: Tetrahydrofuran derivatives are notoriously hygroscopic.[1] Furthermore, if you used 2-MeTHF or similar ethers during synthesis, they form azeotropes with water.[1][2][5]
The Protocol:
-
Azeotropic Drying: Add a small amount of Toluene to your crude oil.[1]
-
Evaporate: Rotovap the mixture. The Toluene/Water azeotrope will carry the water over.
-
Molecular Sieves: Store the final distilled oil over activated 4Å Molecular Sieves.
-
Verification: Check the water content using Karl Fischer titration or look for a water peak in
NMR (approx 1.56 ppm, though this varies).[2]
Q4: I see black particulates in my oil even after filtration.
Diagnosis: This is "catalyst leaching" or fine carbon dust (catalyst fines) passing through the filter. This is common with Pd/C hydrogenations.[1]
The Solution:
-
Double Filtration: Do not just use filter paper.[1] Prepare a Celite® 545 pad (approx 2-3 cm thick) in a sintered glass funnel.
-
Pack it Wet: Wet the Celite with your solvent before pouring the reaction mixture to ensure a tight pack.
-
The "Sparkle" Test: Hold the filtrate up to a bright light. If you see Tyndall scattering (a laser beam is visible through the liquid), fines are still present.[2] Refilter through a 0.45 µm PTFE syringe filter for small scales.
Detailed Experimental Protocol (Standard Run)
Scenario: Purification of 10g crude reaction mixture from hydrogenation.
-
Catalyst Removal:
-
Dilute the reaction mixture with 50 mL Methanol or Ethyl Acetate.
-
Filter through a pad of Celite 545.[1] Rinse the pad with 2 x 20 mL solvent.
-
Concentrate the filtrate under reduced pressure (40°C bath) to obtain a yellow oil.
-
-
Extractive Work-up:
-
Final Purification (Vacuum Distillation):
-
Set up a short-path distillation apparatus.
-
Apply high vacuum (< 5 mmHg).[2]
-
Foreshot: Collect the first few drops (solvent residues).
-
Main Fraction: Collect the fraction boiling steady (Expected: ~80-90°C @ 5-10 mmHg).
-
Pot Residue: Discard the dark brown residue (oligomers/diols).
-
References
-
Synthesis of Tetrahydrofuran Derivatives
-
Physical Properties & Azeotropes
-
General Purification of Esters
-
Chromatographic Separation Logic
- Title: "Synthesis of (tetrahydrofuran-2-yl)
- Source:ResearchG
-
URL:
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Methyltetrahydrofuran synthesis - chemicalbook [chemicalbook.com]
- 4. US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran - Google Patents [patents.google.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Efficient and selective catalytic hydrogenation of furanic aldehydes using well defined Ru and Ir pincer complexes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Single pot selective hydrogenation of furfural to 2-methylfuran over carbon supported iridium catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Methyl 2-(tetrahydrofuran-2-yl)acetate
Welcome to the technical support center for the synthesis and scale-up of Methyl 2-(tetrahydrofuran-2-yl)acetate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, troubleshooting advice, and scalable protocols to ensure a safe, efficient, and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a valuable building block in organic synthesis. Its functionalized tetrahydrofuran core is present in various pharmacologically active natural products and their synthetic analogues. Consequently, it is often used as a key intermediate in the development of novel pharmaceuticals.
Q2: What are the main synthetic routes to this compound?
A2: Several synthetic routes exist. A common and scalable approach involves the cyclization of a suitable precursor to form a 2-alkylidenetetrahydrofuran, followed by catalytic hydrogenation.[1] Another efficient method is the direct esterification of 2-(tetrahydrofuran-2-yl)acetic acid. The choice of route often depends on the availability of starting materials, desired scale, and cost considerations.[2]
Q3: What are the key safety considerations when handling the reagents for this synthesis?
A3: Many synthetic routes employ strong bases like Lithium Diisopropylamide (LDA), which is highly pyrophoric and moisture-sensitive, requiring strict anhydrous and inert atmosphere techniques. Catalytic hydrogenation involves flammable hydrogen gas under pressure and a potentially pyrophoric catalyst (e.g., Palladium on carbon), necessitating the use of appropriate safety equipment and procedures. Always consult the Safety Data Sheet (SDS) for each reagent before commencing work.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting material, intermediates, and the final product. GC provides a more quantitative measure of conversion.
Q5: What is the typical physical state of this compound at room temperature?
A5: this compound is typically isolated as an oil or a low-melting solid.[3] Its physical state can be influenced by purity, with trace impurities potentially depressing the melting point.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Low or No Product Formation
Q: I am observing very low conversion of my starting material. What are the potential causes and solutions?
A:
| Potential Cause | Explanation & Recommended Solution |
| Inactive Catalyst (Hydrogenation Step) | The Palladium on carbon (Pd/C) catalyst can become deactivated through exposure to air or poisons (e.g., sulfur or halogen compounds). Solution: Ensure the catalyst is handled under an inert atmosphere and that all reagents and solvents are free from catalyst poisons. Use a fresh batch of catalyst if deactivation is suspected. On a larger scale, catalyst deactivation can be a significant issue, impacting process efficiency and economics.[4] |
| Insufficiently Anhydrous Conditions (Cyclization Step) | If using a strong base like LDA, trace amounts of water will quench the base, preventing the desired reaction from occurring. Solution: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, which can be obtained by distillation from a suitable drying agent or by passing them through a solvent purification system. |
| Incorrect Reaction Temperature | Many steps in this synthesis are temperature-sensitive. For example, the formation of the dianion with LDA is typically performed at low temperatures (-78 °C) to prevent side reactions.[1] Solution: Carefully monitor and control the internal reaction temperature using a calibrated thermometer and an appropriate cooling bath (e.g., dry ice/acetone). For larger scale reactions, temperature control is critical to prevent runaway reactions.[4] |
| Poor Quality Reagents | The purity of starting materials is crucial. Impurities can interfere with the reaction or lead to the formation of byproducts. Solution: Use reagents from a reputable supplier and, if necessary, purify them before use. For example, the starting 1,3-dicarbonyl compound should be of high purity. |
Formation of Impurities
Q: My final product is contaminated with significant impurities. How can I identify and minimize them?
A:
| Potential Cause | Explanation & Recommended Solution |
| Incomplete Hydrogenation | If the hydrogenation of the 2-alkylidenetetrahydrofuran intermediate is incomplete, the unsaturated precursor will remain as an impurity. Solution: Increase the reaction time, hydrogen pressure, or catalyst loading. Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen gas. |
| Side Reactions During Cyclization | The use of strong bases can lead to side reactions if not properly controlled. For instance, self-condensation of the starting dicarbonyl compound can occur. Solution: Maintain the recommended low temperature during the addition of the base and the electrophile. Slow, controlled addition of reagents is crucial. |
| Ring-Opening Byproducts | Under harsh acidic or basic conditions, the tetrahydrofuran ring can potentially undergo ring-opening.[5] Solution: Perform work-up and purification steps under neutral or mildly acidic/basic conditions. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. |
| Transesterification | If using an alcohol as a solvent that is different from the ester group (e.g., using ethanol for the synthesis of a methyl ester), transesterification can occur, leading to a mixture of esters. Solution: Use the same alcohol as the ester group (e.g., methanol for a methyl ester) as the reaction solvent, particularly during the hydrogenation step.[1] |
Scale-Up Challenges
Q: I am having trouble scaling up the reaction from the lab to a pilot plant. What are the key considerations?
A:
| Potential Cause | Explanation & Recommended Solution |
| Inefficient Heat Transfer | Exothermic reactions, such as the quenching of LDA or catalytic hydrogenation, can be difficult to control on a larger scale due to the lower surface-area-to-volume ratio of larger reactors.[4] Solution: Use a jacketed reactor with efficient heat transfer capabilities. Implement slow, controlled addition of reagents to manage the heat evolution. For highly exothermic steps, consider a semi-batch process. |
| Poor Mixing | Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and lower yields. Solution: Use an appropriate agitator (e.g., impeller type and size) and agitation speed for the reactor volume and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing efficiency. |
| Hydrogen Gas Handling | Handling large quantities of hydrogen gas under pressure presents significant safety challenges. Solution: Ensure the use of a properly rated and maintained hydrogenation reactor. Implement robust safety protocols, including proper grounding and ventilation, to mitigate the risk of fire or explosion. |
| Product Isolation and Purification | The work-up and purification procedures that are straightforward on a small scale can be cumbersome and less efficient at a larger scale. Solution: Optimize the work-up procedure to minimize solvent usage and facilitate phase separations. For purification, consider scalable techniques like fractional distillation under reduced pressure instead of chromatography. The boiling points of potential byproducts should be considered during the design of the distillation process.[5] |
Scalable Synthesis Protocol: Two-Step Synthesis via Cyclization and Hydrogenation
This protocol is adapted from established literature procedures and is suitable for scaling.[1]
Step 1: Synthesis of Methyl (2E)-2-(dihydrofuran-2-ylidene)acetate
-
Reactor Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is dried in an oven and assembled hot under a stream of dry nitrogen.
-
Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the reactor, followed by diisopropylamine. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
LDA Formation: n-Butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution of diisopropylamine, maintaining the temperature below -70 °C. The mixture is stirred for 30 minutes at this temperature to form Lithium Diisopropylamide (LDA).
-
Dianion Formation: Methyl acetoacetate is added dropwise to the LDA solution, again keeping the temperature below -70 °C. The resulting solution is stirred for 1 hour at -78 °C.
-
Cyclization: 1-Bromo-2-chloroethane is added dropwise to the reaction mixture. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm slowly to room temperature and then heated to reflux for 12 hours.
-
Work-up: The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by vacuum distillation.
Step 2: Synthesis of this compound
-
Reactor Setup: The hydrogenation is performed in a pressure reactor (autoclave) equipped with a mechanical stirrer and a heating/cooling system.
-
Reaction Mixture: The crude Methyl (2E)-2-(dihydrofuran-2-ylidene)acetate from the previous step is dissolved in methanol. 10% Palladium on carbon (Pd/C) catalyst (typically 5 mol%) is carefully added under a nitrogen atmosphere.
-
Hydrogenation: The reactor is sealed, purged several times with nitrogen, and then with hydrogen. The reactor is pressurized with hydrogen gas (typically 3-5 bar) and stirred vigorously at room temperature for 24-48 hours, or until hydrogen uptake ceases.
-
Work-up: The reactor is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should not be allowed to dry in the air. The filter cake should be washed with methanol.
-
Purification: The filtrate is concentrated under reduced pressure to remove the methanol. The resulting crude oil is then purified by fractional distillation under vacuum to yield pure this compound. A yield of 97% for this step has been reported.[1]
Data Summary
| Parameter | Step 1: Cyclization | Step 2: Hydrogenation |
| Key Reagents | Methyl acetoacetate, LDA, 1-bromo-2-chloroethane | Methyl (2E)-2-(dihydrofuran-2-ylidene)acetate, H₂, Pd/C |
| Solvent | THF | Methanol |
| Temperature | -78 °C to reflux | Room Temperature |
| Typical Yield | ~80-85% | ~95-98% |
| Purification | Vacuum Distillation | Vacuum Distillation |
Reaction Pathway and Troubleshooting Workflow
Reaction Pathway Diagram
Caption: A two-step synthesis of this compound.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
References
- BenchChem. (n.d.). Comparison of different synthetic routes to 2-(Tetrahydrofuran-2-yl)acetic acid.
- Google Patents. (n.d.). US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.
- PubMed. (n.d.). 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis.
- ACS Publications. (2019). 2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence. ACS Omega.
-
Bellur, E., et al. (2006). Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. Tetrahedron, 62(30), 7132-7139. Retrieved from [Link]
- Pace, V., et al. (n.d.). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry.
-
MDPI. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Retrieved from [Link]
-
ChemRxiv. (n.d.). 2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X-Ray Diffraction Analysis. Retrieved from [Link]
- Google Patents. (n.d.). US20100099895A1 - Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over a catalyst.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran - Google Patents [patents.google.com]
- 5. US20100099895A1 - Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over a catalyst - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Analysis of Methyl 2-(tetrahydrofuran-2-yl)acetate
Welcome to the technical support guide for the synthesis and in-process monitoring of Methyl 2-(tetrahydrofuran-2-yl)acetate. This document provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to successfully synthesize and analyze this compound with confidence, ensuring both accuracy and efficiency in your workflow.
Section 1: Reaction Overview & Monitoring Strategy
The target molecule, this compound, is typically synthesized via the Fischer esterification of its corresponding carboxylic acid. This classic reaction involves treating 2-(tetrahydrofuran-2-yl)acetic acid with methanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄).[1][2] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol reactant (methanol) is commonly used.[3][4]
Reaction Scheme:
Monitoring the reaction's progress is critical to determine the point of completion and to prevent the formation of byproducts. We will employ two complementary analytical techniques:
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method to visualize the consumption of the starting material (a polar carboxylic acid) and the formation of the product (a less polar ester).[5]
-
Gas Chromatography (GC): A quantitative method to determine the precise conversion percentage and to detect any volatile impurities or byproducts. The analysis of fatty acid methyl esters (FAMEs) by GC is a well-established technique that provides a reliable framework for this analysis.[6][7]
The overall experimental workflow is designed to ensure a systematic and verifiable progression from reaction initiation to final analysis.
Section 2: Standard Operating Procedures (SOPs)
SOP 1: TLC Method for Reaction Monitoring
This protocol is designed for rapid qualitative assessment of the reaction. The key is to achieve clear separation between the polar starting acid and the less polar product ester.
Experimental Protocol:
-
Sample Preparation: Withdraw ~5-10 µL of the reaction mixture using a glass capillary. Dilute this aliquot in a vial with ~0.5 mL of ethyl acetate.
-
Spotting: On a silica gel TLC plate (F₂₅₄), use a capillary tube to spot the starting acid (co-spot), the reaction mixture, and a pure standard of the product if available. Ensure spots are small and concentrated to prevent streaking.[8]
-
Development: Place the spotted plate in a developing chamber containing the mobile phase. The chamber should be saturated with solvent vapors (place a filter paper inside). Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Dry the plate thoroughly with a heat gun.
-
Since neither the starting material nor the product is strongly UV-active, a chemical stain is required.[9] Dip the plate into a potassium permanganate (KMnO₄) stain, then gently heat with a heat gun until yellow/brown spots appear against a purple/pink background.[10]
-
| Parameter | Recommended Setting | Rationale & Notes |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard choice for separating compounds of moderate polarity. |
| Mobile Phase | 3:1 Hexane : Ethyl Acetate | This ratio provides good separation. The less polar product will have a higher Rf than the polar starting acid. Adjust ratio if separation is poor. |
| Visualization | Potassium Permanganate (KMnO₄) Dip | KMnO₄ is a strong oxidizing agent that reacts with most organic compounds, making it a near-universal stain.[9][11] |
| Expected Rf | Product (Ester): ~0.5-0.6Starting Acid: ~0.1-0.2 | The carboxylic acid is highly polar and will interact strongly with the silica, resulting in a low Rf. The ester is less polar and will travel further up the plate. |
SOP 2: GC Method for Quantitative Analysis
This method provides accurate quantification of reaction conversion. A Flame Ionization Detector (FID) is standard for this analysis.
Experimental Protocol:
-
Sample Preparation:
-
Withdraw a 0.1 mL aliquot from the reaction mixture.
-
Dispense it into a vial containing 1 mL of saturated sodium bicarbonate solution to quench the acid catalyst.
-
Add 1 mL of a suitable organic solvent (e.g., Dichloromethane or Diethyl Ether) and vortex thoroughly.
-
Allow the layers to separate. Carefully transfer the top organic layer to a new vial containing a small amount of a drying agent (e.g., anhydrous Na₂SO₄).
-
Transfer the dried organic solution to a GC vial for analysis.
-
-
Injection & Analysis: Inject the sample into the GC according to the parameters below.
| Parameter | Recommended Setting | Rationale & Notes |
| Column | Polar Wax Phase (e.g., HP-INNOWax, FAMEWAX) or Mid-Polarity Phase (e.g., DB-5ms) | A polar "wax" column (polyethylene glycol) is highly effective for separating esters.[6][12][13] A standard 30 m x 0.25 mm x 0.25 µm column is suitable. |
| Carrier Gas | Helium or Hydrogen | Constant flow rate of ~1 mL/min is typical.[7][12][14] |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the sample without thermal degradation. |
| Detector | Flame Ionization Detector (FID) at 250-280 °C | FID offers excellent sensitivity for hydrocarbons and is the standard for FAME analysis.[7] |
| Oven Program | Initial: 70°C (hold 2 min)Ramp: 10°C/min to 220°CHold: 5 min | This program provides good separation between the solvent, starting material, and product. It can be optimized based on observed resolution. |
| Injection Mode | Split (e.g., 50:1 ratio) | A split injection prevents column overloading and ensures sharp peaks. |
Section 3: Frequently Asked Questions (FAQs)
Q1: Why can't I see any spots on my TLC plate under the UV lamp? A: Neither the starting carboxylic acid nor the product ester contains a significant chromophore that absorbs UV light at 254 nm.[9] Visualization requires a destructive chemical stain, such as potassium permanganate, which reacts with the organic molecules to produce visible spots.
Q2: How do I calculate the reaction conversion from my GC chromatogram? A: Assuming the response factors of the starting material and product are similar (a reasonable first approximation), you can calculate the percent conversion using the peak areas: Conversion (%) = [Area(Product) / (Area(Product) + Area(Starting Material))] x 100 For higher accuracy, you should determine the relative response factor by injecting a standard solution with a known 1:1 molar ratio of the starting acid and the pure ester.
Q3: The reaction seems to have stopped at ~65% conversion. What can I do? A: Fischer esterification is an equilibrium reaction.[3] To drive the reaction to completion, you can either remove the water byproduct (e.g., using a Dean-Stark apparatus, though complex for this scale) or use a large excess of one reactant. The simplest approach is to add more methanol (e.g., use it as the reaction solvent) to push the equilibrium towards the product side according to Le Châtelier's principle.[4]
Q4: Is sulfuric acid the only catalyst I can use? A: While sulfuric acid is common, other Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as hafnium(IV) or zirconium(IV) salts can also be effective catalysts for esterification.[2] Solid acid catalysts like Amberlyst-15 can also be used, which simplifies workup as the catalyst can be filtered off.
Section 4: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment, providing potential causes and actionable solutions.
Problem Area 1: TLC Analysis
| Observed Problem | Potential Causes | Recommended Solutions |
| Streaking Spots | 1. Sample Overload: Too much material was spotted on the plate.[15][16][17]2. Highly Acidic Starting Material: The carboxylic acid can interact strongly and non-uniformly with the silica gel.[15]3. Inappropriate Spotting Solvent: Sample dissolved in a very polar solvent can cause streaking. | 1. Dilute your sample further or apply less material. Try spotting multiple times in the same location, allowing the solvent to dry in between.[16]2. Add a small amount (~0.5-1%) of acetic acid or formic acid to your mobile phase. This protonates the silica surface, reducing the strong interaction with the acidic analyte.[15][18]3. Ensure the spotting solvent (e.g., ethyl acetate) is not significantly more polar than the mobile phase. |
| Spots are not moving from the baseline (Rf ≈ 0) | 1. Mobile Phase is too Non-polar: The solvent system lacks the polarity to move the analytes up the plate.2. Incorrect Plate Type: An incorrect stationary phase (e.g., reverse-phase) was used by mistake. | 1. Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 3:1 to 1:1).2. Verify you are using a standard silica gel plate. |
| Spots are at the solvent front (Rf ≈ 1) | 1. Mobile Phase is too Polar: The solvent system is too strong, carrying all components with the solvent front. | 1. Decrease the polarity of the mobile phase. Increase the proportion of hexane (e.g., from 3:1 to 5:1 or 10:1). |
Problem Area 2: GC Analysis
| Observed Problem | Potential Causes | Recommended Solutions |
| Tailing Peaks | 1. Active Sites in System: Polar analytes (especially the carboxylic acid) can interact with active sites in the inlet liner, column, or connections.[19][20][21]2. Poor Column Installation: A bad column cut or incorrect insertion depth in the inlet can cause turbulence and tailing.[19]3. Column Contamination: Buildup of non-volatile material at the head of the column. | 1. Use a deactivated or silanized inlet liner. Ensure all ferrules and connections are clean and properly installed.2. Re-cut the column using a ceramic scoring wafer to ensure a clean, 90-degree cut. Check the manufacturer's instructions for the correct column installation depth.[19]3. "Bake out" the column at its maximum isothermal temperature for 30-60 minutes. If this fails, trim the first 10-15 cm from the inlet side of the column. |
| No Product Peak Detected | 1. Reaction Did Not Work: No ester was formed.2. Sample Preparation Error: The product was lost during the workup/extraction step.3. GC Conditions Incorrect: The oven temperature may be too low, causing the product to be retained indefinitely on the column. | 1. Cross-verify with your TLC analysis. If the TLC shows no product spot, troubleshoot the reaction conditions (catalyst, temperature).2. Review the sample preparation SOP. Ensure the correct layers were sampled and that the extraction solvent is appropriate.3. Review the GC oven program. Ensure the final temperature is high enough to elute the product ester. |
| Appearance of Unexpected Peaks | 1. Byproduct Formation: Acid-catalyzed dehydration of methanol could form dimethyl ether, or dehydration of the THF ring could occur under harsh conditions.[22]2. Contamination: Contaminated solvents, glassware, or a dirty syringe can introduce extraneous peaks.3. Septum Bleed: Old or over-tightened inlet septa can shed silicone particles that appear as peaks. | 1. Lower the reaction temperature. Confirm the identity of byproducts using GC-MS if possible. Byproducts from THF degradation are less likely under typical Fischer conditions.2. Run a "blank" injection of only the solvent used for dilution. If peaks appear, the solvent is contaminated. Ensure all glassware and the syringe are properly cleaned.3. Replace the inlet septum. Avoid over-tightening the septum nut. |
Problem Area 3: Reaction Chemistry
References
-
Bellur, E., et al. (2006). Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. Tetrahedron, 62(29), 7132–7139. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Available at: [Link]
-
ChemicalDesk.Com. (2011). TLC Stains Preparation. Available at: [Link]
-
Di Iacono, T. (n.d.). TLC Stains. Available at: [Link]
-
Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. Available at: [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]
-
Phenomenex. (2023). GC Column Troubleshooting Guide. Available at: [Link]
-
Restek. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Available at: [Link]
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Taylor, T. (n.d.). Fischer Esterification. University of Connecticut. Available at: [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Available at: [Link]
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Watanabe, M., et al. (2007). Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water. The Journal of Organic Chemistry, 72(18), 6679–6686. Available at: [Link]
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Validation & Comparative
"Methyl 2-(tetrahydrofuran-2-yl)acetate" vs ethyl 2-(tetrahydrofuran-2-yl)acetate reactivity
An In-Depth Comparative Guide to the Reactivity of Methyl 2-(tetrahydrofuran-2-yl)acetate vs. Ethyl 2-(tetrahydrofuran-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Nuanced Choice Between Two Closely Related Esters
The Theoretical Basis of Reactivity: Steric and Electronic Effects
The reactivity of an ester in nucleophilic acyl substitution reactions is primarily governed by two key factors: the electrophilicity of the carbonyl carbon and the steric accessibility of that carbon to an incoming nucleophile.
-
Electronic Inductive Effect: Alkyl groups attached to the ester oxygen are electron-donating through an inductive effect (+I). This effect pushes electron density towards the carbonyl carbon, slightly reducing its partial positive charge and thus its electrophilicity. An ethyl group, being larger than a methyl group, exerts a slightly stronger +I effect. Consequently, the carbonyl carbon in ethyl 2-(tetrahydrofuran-2-yl)acetate is marginally less electrophilic than in the methyl analogue.[1][2]
-
Steric Hindrance: The size of the alkoxy group can physically impede the trajectory of an approaching nucleophile. The ethyl group is sterically more demanding than the methyl group. This increased steric bulk around the reaction center slows down the formation of the tetrahedral intermediate, a key step in nucleophilic acyl substitution.[3]
Both electronic and steric factors suggest that This compound will generally be more reactive towards nucleophiles than Ethyl 2-(tetrahydrofuran-2-yl)acetate.
Caption: Factors influencing the relative reactivity of the methyl and ethyl esters.
Comparative Reactivity in Key Synthetic Transformations
We will now examine the relative reactivity of these two esters in several common and synthetically important reactions.
Base-Mediated Hydrolysis (Saponification)
Hydrolysis of the ester to the corresponding carboxylic acid, 2-(tetrahydrofuran-2-yl)acetic acid, is a fundamental transformation. This reaction typically proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.
Expected Outcome: The methyl ester is expected to hydrolyze more rapidly than the ethyl ester. The smaller methyl group allows for faster attack by the hydroxide ion, and the slightly more electrophilic carbonyl carbon further enhances this rate difference. Authoritative studies on simple aliphatic esters have consistently shown that ethyl esters hydrolyze approximately 2-3 times slower than their methyl counterparts under basic conditions.[4]
Quantitative Data Summary
| Ester Derivative | Relative Rate of Hydrolysis | Causality |
| Methyl 2-(tetrahydrofuran-2-yl)acetate | Faster | Less steric hindrance, more electrophilic carbonyl. |
| Ethyl 2-(tetrahydrofuran-2-yl)acetate | Slower (approx. 2-3x)[4] | Greater steric hindrance from the ethyl group. |
Experimental Protocol: Hydrolysis of this compound
This protocol is adapted from standard literature procedures for ester hydrolysis.[5]
-
Dissolution: Dissolve this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Add lithium hydroxide (LiOH·H₂O, 1.5 eq) to the solution. The use of a slight excess of base ensures the reaction goes to completion.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to a pH of ~2-3 using 1 M hydrochloric acid (HCl). This step protonates the carboxylate salt to form the desired carboxylic acid.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(tetrahydrofuran-2-yl)acetic acid.
Caption: Experimental workflow for the hydrolysis of 2-(tetrahydrofuran-2-yl)acetates.
Reduction to Alcohols
The reduction of esters to primary alcohols is a cornerstone of organic synthesis, commonly achieved with powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under specific conditions.
Expected Outcome: The reaction proceeds via nucleophilic attack of a hydride ion. Consistent with our established principles, the less hindered and more electrophilic carbonyl of the methyl ester should react more quickly with the hydride reagent compared to the ethyl ester.
Experimental Protocol: Reduction of Ethyl 2-(tetrahydrofuran-2-yl)acetate
This protocol describes a typical reduction using NaBH₄, which is a milder and safer alternative to LiAlH₄.
-
Setup: To a stirred solution of Ethyl 2-(tetrahydrofuran-2-yl)acetate (1.0 eq) in methanol (MeOH) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.[6][7]
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) in portions, maintaining the temperature at 0 °C to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction to stir for 2-3 hours at 0 °C, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[6][7]
-
Workup: Add ethyl acetate to the mixture. Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product, 2-(tetrahydrofuran-2-yl)ethanol, can be purified by flash chromatography if necessary.
Enolate Formation and Alkylation
The formation of an enolate by deprotonation of the α-carbon is crucial for C-C bond formation. The acidity of the α-protons is the dominant factor here.
Expected Outcome: The electronic difference between the methyl and ethyl groups has a negligible effect on the pKa of the α-protons. Therefore, both esters are expected to form enolates at very similar rates under identical conditions. The choice between them for enolate chemistry should be based on other factors, such as the desired product or cost, rather than a significant difference in reactivity for this specific step. The synthesis of these esters often begins with the cyclization of dianions derived from methyl or ethyl acetoacetate, demonstrating the viability of enolate chemistry with both parent structures.[8]
Summary and Recommendations
| Reaction Type | Most Reactive Ester | Primary Rationale |
| Hydrolysis | This compound | Lower steric hindrance & higher electrophilicity. |
| Transesterification | This compound | Lower steric hindrance & higher electrophilicity. |
| Reduction (Hydride) | This compound | Lower steric hindrance for hydride attack. |
| Enolate Formation | Approximately Equal | Negligible difference in α-proton acidity. |
The evidence strongly indicates that This compound is the more reactive substrate in nucleophilic acyl substitution reactions , including hydrolysis, transesterification, and reduction. This enhanced reactivity stems from the lower steric profile and slightly higher electrophilicity of its carbonyl group compared to the ethyl analogue.
-
Choose this compound when:
-
Faster reaction times are desired.
-
Milder reaction conditions are necessary to avoid decomposition of sensitive functional groups elsewhere in the molecule.
-
The reaction is sluggish and requires maximum electrophilicity at the ester carbonyl.
-
-
Choose Ethyl 2-(tetrahydrofuran-2-yl)acetate when:
-
A slightly more robust and less reactive ester is needed to favor reaction at another site in a multifunctional molecule.
-
The cost and availability of the ethyl ester are more favorable for large-scale synthesis.
-
The subsequent reaction involves enolate formation, where the reactivity difference is minimal.
-
Ultimately, the choice is a strategic one. This guide provides the foundational principles and practical data to make an informed decision, enabling you to optimize your synthetic route and achieve your research and development goals with greater efficiency.
References
-
Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PMC. [Link]
-
HBr–H₂O₂–Promoted Achmatowicz Rearrangement. The Journal of Organic Chemistry. [Link]
-
Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. ResearchGate. [Link]
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Electronic Effects: Isomeric, Mesomeric, Steric, Hyperconjugation, Inductive Effects. EMBIBE. [Link]
-
Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. Brilliant Math & Science Wiki. [Link]
-
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]
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- 8. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Method Validation for Methyl 2-(tetrahydrofuran-2-yl)acetate: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the purity and concentration of intermediates and final products are of paramount importance. Methyl 2-(tetrahydrofuran-2-yl)acetate, a key building block in various synthetic pathways, requires robust and reliable analytical methods for its quantification and impurity profiling. This guide provides an in-depth comparison of analytical method validation for this compound, drawing upon established principles and field-proven insights. We will explore the nuances of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering a comprehensive framework for selecting and validating the most appropriate analytical technique.
The Crucial Role of Method Validation
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1] This process is not merely a regulatory checkbox; it is a cornerstone of scientific integrity, ensuring the quality, reliability, and consistency of analytical data.[1] For a compound like this compound, a validated method is critical for process monitoring, quality control of starting materials, and ensuring the safety and efficacy of the final drug product. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which will be the basis for our discussion.[2][3]
Choosing the Right Analytical Tool: GC vs. HPLC
The physicochemical properties of this compound—a volatile ester with a boiling point of approximately 177°C—are the primary determinants in selecting the most suitable analytical technique.[4]
-
Gas Chromatography (GC): This technique is inherently well-suited for the analysis of volatile and semi-volatile compounds.[5] The ability to vaporize the analyte without decomposition allows for high-efficiency separations and sensitive detection, making GC a strong candidate for the analysis of this compound.[5]
-
High-Performance Liquid Chromatography (HPLC): While a powerhouse for a vast array of pharmaceutical compounds, HPLC is generally better suited for non-volatile or thermally labile substances.[6] The primary challenge for analyzing this compound by HPLC is its lack of a strong chromophore, which would result in poor sensitivity with common UV detectors.
Based on these initial considerations, Gas Chromatography with Flame Ionization Detection (GC-FID) emerges as the more direct and robust method for the quantitative analysis of this compound. However, for the sake of a comprehensive comparison, we will also explore a potential HPLC method and its inherent challenges.
The Validation Workflow: A Visual Overview
The following diagram illustrates the typical workflow for analytical method validation, highlighting the key parameters that must be assessed.
Sources
- 1. Development and Validation of a Bioanalytical Method of Measuring Heterocyclic Organic Compounds (Furan and Methylfuran) in Human Blood Using GC-MS | Nurislamova | Public Health and Life Environment – PH&LE [zniso.fcgie.ru]
- 2. 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 4. ez.restek.com [ez.restek.com]
- 5. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
